molecular formula C10H8N2O B1587987 5-methoxy-1H-indole-3-carbonitrile CAS No. 23084-36-8

5-methoxy-1H-indole-3-carbonitrile

Cat. No.: B1587987
CAS No.: 23084-36-8
M. Wt: 172.18 g/mol
InChI Key: CZFFYXFWPCJEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-indole-3-carbonitrile (CAS 23084-36-8) is a high-value indole derivative serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features a methoxy group at the 5-position and a carbonitrile functional group at the 3-position of the indole ring, with a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol . Its significant research value lies in its role as a key precursor for the synthesis of novel bioactive molecules. The 3-cyano indole moiety is a critical pharmacophore in the design of non-purine xanthine oxidase (XO) inhibitors . Researchers have utilized this core structure to develop potent compounds for investigating hyperuricemia and gout, with one study demonstrating a derived inhibitor exhibiting a 52.3-fold higher apparent XO inhibitory potency than allopurinol . Furthermore, the 5-methoxyindole scaffold is a fundamental fragment in biologically active molecules and serves as a key intermediate in the synthesis of molecular hybrids evaluated for antiproliferative activity against various human cancer cell lines, showing promising potency in preclinical models . For optimal stability, this compound should be stored in a dark place, sealed in a dry environment, and kept at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary use .

Properties

IUPAC Name

5-methoxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFYXFWPCJEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406736
Record name 5-methoxy-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23084-36-8
Record name 5-methoxy-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-methoxy-1H-indole-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxy-1H-indole-3-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a versatile heterocyclic building block of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure is characterized by the indole scaffold, a privileged motif found in numerous natural products and FDA-approved drugs, which is further functionalized with a methoxy group at the 5-position and a nitrile group at the 3-position.[1][2][3][4] The electron-donating nature of the methoxy group enhances the reactivity of the indole ring, while the electron-withdrawing nitrile group provides a key synthetic handle for a wide array of chemical transformations.[2][4] This combination makes it a crucial intermediate for developing more complex molecules with potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The intrinsic properties of this compound are dictated by its unique molecular architecture. The fusion of the benzene and pyrrole rings creates the electron-rich indole system, while the substituents at the C3 and C5 positions modulate its electronic character and reactivity.

Core Data

The fundamental physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
CAS Number 23084-36-8[1]
Appearance Solid (form may vary)N/A
Boiling Point 385 °C at 760 mmHg[1]
Melting Point Not consistently reported; related indole carbonitriles melt in the 140-160 °C range.[5]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[6]
Structural Analysis

The key to understanding the utility of this compound lies in its structure.

  • Indole Core: A bicyclic aromatic heterocycle that serves as the foundation. The indole nucleus is a well-established pharmacophore.[3]

  • 5-Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) via resonance. It increases the electron density of the entire indole ring system, making it more susceptible to electrophilic attack. This enhanced nucleophilicity is a critical aspect of its reactivity.[2]

  • 3-Nitrile Group (-C≡N): This is a strong electron-withdrawing group (EWG) via induction and resonance. It serves as a versatile chemical handle that can be transformed into other functional groups such as amines, amides, or carboxylic acids, providing a gateway to a diverse range of derivatives.[4]

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following data represent the expected spectral characteristics based on its structure and data from analogous compounds.

TechniqueCharacteristic Features
¹H NMR ~8.3-8.6 ppm (s, 1H): N-H proton of the indole ring. ~7.0-7.5 ppm (m, 3H): Aromatic protons on the benzene portion of the indole. ~3.8-3.9 ppm (s, 3H): Protons of the methoxy (-OCH₃) group. The exact shifts and coupling constants for the aromatic protons depend on the solvent used.[5]
¹³C NMR ~155 ppm: C5 carbon attached to the methoxy group. ~132 ppm: C7a quaternary carbon. ~115 ppm: Nitrile carbon (-C≡N). ~100-120 ppm: Other aromatic carbons. ~55-56 ppm: Methoxy carbon (-OCH₃).[5]
IR (Infrared) ~3300-3400 cm⁻¹: N-H stretching vibration. ~2200-2230 cm⁻¹: C≡N (nitrile) stretching, a sharp and characteristic peak. ~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. ~1020-1050 cm⁻¹: Symmetric C-O-C stretching.[7]
MS (Mass Spec.) m/z ~172.18: Molecular ion peak [M]⁺ corresponding to the molecular weight. Fragmentation patterns would involve loss of HCN and methyl radicals.[8]

Synthesis Methodology

The synthesis of this compound typically leverages the inherent reactivity of the parent 5-methoxy-1H-indole. A common and effective strategy is the direct cyanation of the indole ring at the C3 position, which is the most nucleophilic site.

Illustrative Synthesis Workflow

The diagram below outlines a general, plausible pathway for the synthesis of the title compound.

G cluster_0 Synthesis of this compound A 5-Methoxy-1H-indole B Intermediate (e.g., Vilsmeier salt) A->B  Vilsmeier Reagent (POCl₃, DMF) C 5-Methoxy-1H-indole-3-carbaldehyde B->C Aqueous Workup D Aldehyde Oxime C->D Hydroxylamine (NH₂OH·HCl) E This compound (Product) D->E Dehydration (e.g., Ac₂O, heat)

Caption: A multi-step synthesis pathway from 5-methoxyindole.

Experimental Protocol: Vilsmeier-Haack Approach

This protocol describes a reliable method for synthesizing the title compound, which proceeds through an aldehyde intermediate. The choice of the Vilsmeier-Haack reaction is based on its effectiveness for formylating electron-rich heterocycles like indoles at the C3 position.

Step 1: Formylation of 5-Methoxy-1H-indole

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 5-methoxy-1H-indole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Incubation: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide (NaOH) to pH 9-11. This hydrolyzes the intermediate iminium salt.

  • Isolation: The product, 5-methoxy-1H-indole-3-carbaldehyde, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Conversion of Aldehyde to Nitrile

  • Oxime Formation: Suspend the 5-methoxy-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equivalents) and heat the mixture to reflux for 1-2 hours.

  • Dehydration: After cooling, remove the solvent under reduced pressure. Add acetic anhydride (Ac₂O, 3-4 equivalents) to the crude oxime and heat to reflux for 1-3 hours. The acetic anhydride acts as a dehydrating agent to convert the oxime directly to the nitrile.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product will precipitate.

  • Purification: Collect the crude solid by filtration. Purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it a versatile substrate for further synthetic modifications.

G cluster_reactivity Key Reactivity Sites cluster_products Potential Derivatives main This compound n1 N-Alkylation / N-Acylation (e.g., RX, K₂CO₃) main->n1 cn_reduction Nitrile Reduction (e.g., LiAlH₄, H₂/Raney Ni) main->cn_reduction cn_hydrolysis Nitrile Hydrolysis (H⁺ or OH⁻, H₂O) main->cn_hydrolysis ring_sub Electrophilic Substitution (e.g., C2, C4, C6 positions) main->ring_sub n_alkyl_indole 1-Alkyl-5-methoxy-1H-indole-3-carbonitrile n1->n_alkyl_indole amine (5-Methoxy-1H-indol-3-yl)methanamine cn_reduction->amine acid 5-Methoxy-1H-indole-3-carboxylic acid cn_hydrolysis->acid substituted_indole Substituted Indole Derivatives ring_sub->substituted_indole

Caption: Reactivity map for this compound.

  • Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (H₂/Raney Ni).[4] This transformation yields (5-methoxy-1H-indol-3-yl)methanamine, a key precursor for tryptamine analogs.

  • Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding 5-methoxy-1H-indole-3-carboxylic acid or the intermediate amide.[9] These carboxylic acid derivatives are also valuable in drug discovery.[3]

  • N-H Functionalization: The indole nitrogen can be deprotonated with a mild base and subsequently alkylated, acylated, or sulfonylated to introduce a variety of substituents at the N1 position.

  • Electrophilic Aromatic Substitution: Although the C3 position is blocked, the electron-rich nature of the 5-methoxyindole ring allows for further electrophilic substitution, typically directed to the C2, C4, or C6 positions depending on the reaction conditions and the directing influence of the existing substituents.[2]

Applications in Research and Drug Development

The true value of this compound is realized in its application as a strategic intermediate.

  • Oncology: Derivatives of 5-methoxyindoles have demonstrated potential as antitumor agents, sometimes by inhibiting enzymes that are critical for the proliferation and survival of cancer cells.[3]

  • Infectious Diseases: The indole scaffold is a common feature in novel antimicrobial agents. Functionalization of this core structure can lead to compounds with potent antibacterial and antifungal activities.[3]

  • Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made its derivatives a major focus for treating CNS conditions. Modifications can yield compounds with activity as selective serotonin reuptake inhibitors (SSRIs) or agents targeting enzymes implicated in neurodegenerative diseases like Alzheimer's.[1][3]

  • Materials Science: The conjugated π-system of the indole ring makes its derivatives useful in the development of novel materials with specific electronic or photonic properties.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Storage: Store in a tightly sealed container in a dry, cool place, typically between 2-8°C.[1] It should be protected from light.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-methoxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their diverse biological activities. The strategic incorporation of a methoxy group at the 5-position of the indole ring can significantly influence the molecule's electronic properties and biological interactions, making 5-methoxyindoles a promising class of compounds for drug discovery. This guide provides a comprehensive technical overview of the physicochemical characteristics of 5-methoxy-1H-indole-3-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of these properties is crucial for its effective utilization in research and development, from optimizing reaction conditions to predicting its behavior in biological systems.

Molecular and Structural Data

The foundational characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
CAS Number 23084-36-8[1]
Canonical SMILES COC1=CC2=C(C=C1)NC=C2C#N
InChI Key Not available

Structural Elucidation Workflow

Caption: A general workflow for the synthesis and structural confirmation of this compound.

Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and formulation.

PropertyValueSource(s)
Appearance Solid (predicted)
Melting Point Not experimentally determined for this specific compound. Related compound 5-methoxy-3-methyl-1H-indole has a melting point of 64-65 °C.[2]
Boiling Point 385 °C at 760 mmHg[1]

Solubility and Partitioning Behavior

The solubility of this compound in various solvents dictates its utility in different reaction media and its potential for formulation. While quantitative data is limited, qualitative assessments and data from related compounds provide valuable insights.

Qualitative Solubility Profile:

  • Soluble: Common organic solvents such as dichloromethane and chloroform.

  • Sparingly Soluble/Insoluble: Water.

Predicted pKa:

The acid dissociation constant (pKa) is a critical parameter for understanding a molecule's ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. As no experimental pKa value for this compound is available, computational prediction methods are employed. Based on its structure, the indole N-H proton is the most likely acidic site. The pKa of the indole N-H is approximately 17. The electron-withdrawing nitrile group at the 3-position is expected to increase the acidity (lower the pKa) of the N-H proton. Various computational tools can provide a more precise prediction.[3][4][5][6][7]

Experimental Protocol for Solubility Determination

Objective: To qualitatively determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Spatula

  • Solvents: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Hexane

Procedure:

  • Add approximately 10 mg of this compound to a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30 seconds.

  • Visually inspect each tube for the presence of undissolved solid.

  • Record the compound as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Causality: The choice of solvents with varying polarities (from nonpolar hexane to polar protic water and methanol, and polar aprotic DMSO and DCM) provides a broad understanding of the compound's solubility characteristics, which is guided by the "like dissolves like" principle. The methoxy and nitrile groups introduce polarity, while the indole ring system has significant nonpolar character.

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons, and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methoxy and nitrile substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the indole ring, the methoxy carbon, and the nitrile carbon will be characteristic. For comparison, the ¹³C NMR data for the related compound 5-methoxy-3-methyl-1H-indole shows characteristic peaks for the indole ring and the methoxy group.[2][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity peak around 2200-2260 cm⁻¹ is characteristic of the nitrile group.[11]

  • C-O Stretch: An absorption band corresponding to the aryl ether C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or ethanol) is expected to show absorption maxima characteristic of the indole chromophore, with potential shifts due to the methoxy and nitrile substituents. Indole itself typically exhibits two main absorption bands around 220 nm and 280 nm. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift of these bands.[12][13][14][15]

Experimental Workflow for Spectroscopic Analysis

Caption: A workflow illustrating the sample preparation and instrumental analysis for obtaining NMR, UV-Vis, and IR spectra.

Synthesis and Reactivity

This compound can be synthesized from commercially available 5-methoxyindole. A plausible synthetic route involves the formylation of 5-methoxyindole followed by conversion of the aldehyde to the nitrile.

Proposed Synthesis Protocol

Step 1: Vilsmeier-Haack Formylation of 5-Methoxyindole

  • To a stirred solution of phosphorus oxychloride in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 5-methoxyindole in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice-water and basify with a sodium hydroxide solution.

  • The precipitated 5-methoxy-1H-indole-3-carboxaldehyde is collected by filtration, washed with water, and dried.

Step 2: Conversion of Aldehyde to Nitrile

  • A mixture of 5-methoxy-1H-indole-3-carboxaldehyde, hydroxylamine hydrochloride, and a suitable base (e.g., sodium formate) in a solvent such as formic acid is heated.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The precipitated this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Causality: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles. The subsequent conversion of the aldehyde to a nitrile via the oxime is a standard and reliable transformation in organic synthesis.

Applications in Drug Discovery

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a carbonitrile group at the 3-position offers a versatile handle for further synthetic modifications, making this compound a valuable building block for the synthesis of potential therapeutic agents.

Derivatives of 5-methoxyindole have been investigated for a range of biological activities, including:

  • Anticancer Activity: Some 5-methoxyindole derivatives have shown promising results against various cancer cell lines.[16]

  • Neurological Disorders: The structural similarity of the 5-methoxyindole core to serotonin suggests its potential for developing ligands for serotonin receptors, which are implicated in various neurological and psychiatric disorders.[17]

  • Antiviral Activity: Indole derivatives, including those with a nitrile substituent, have been explored for their antiviral properties.[18]

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[1][19]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, including its molecular and physical characteristics, solubility, spectral features, and synthetic considerations. The detailed experimental protocols and workflows offer a practical framework for researchers working with this compound. Further experimental investigation is warranted to fill the existing gaps in the quantitative data for its physicochemical properties, which will undoubtedly facilitate its broader application in the development of novel and impactful molecules.

References

A Technical Guide to the Spectroscopic Characterization of 5-methoxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methoxy-1H-indole-3-carbonitrile is a member of the indole family, a core scaffold in a multitude of biologically active compounds and natural products. The strategic placement of the methoxy and nitrile functional groups on the indole ring system makes this molecule a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as DMSO-d₆ would exhibit distinct signals corresponding to each unique proton in the molecule. The predictions are based on the analysis of closely related compounds, including 5-methoxy-3-methyl-1H-indole.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
N-H (H1)~11.5 - 12.5broad singlet-1H
H2~8.0 - 8.2singlet-1H
H4~7.3 - 7.5doubletJ ≈ 2.5 Hz1H
H6~6.8 - 7.0doublet of doubletsJ ≈ 9.0, 2.5 Hz1H
H7~7.4 - 7.6doubletJ ≈ 9.0 Hz1H
-OCH₃~3.8singlet-3H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Indole N-H (H1): The proton attached to the nitrogen of the indole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (around 11.5-12.5 ppm). This is due to the acidic nature of this proton and its involvement in intermolecular hydrogen bonding.

  • Pyrrole Ring Protons (H2): The proton at the C2 position is anticipated to be a singlet in the region of 8.0-8.2 ppm. The electron-withdrawing nature of the adjacent nitrile group at C3 would deshield this proton, shifting it downfield.

  • Benzene Ring Protons (H4, H6, H7): The aromatic protons on the benzene portion of the indole ring will exhibit a characteristic splitting pattern. H7, being ortho to the indole nitrogen, will be a doublet. H6 will be a doublet of doublets due to coupling with both H7 (ortho-coupling, J ≈ 9.0 Hz) and H4 (meta-coupling, J ≈ 2.5 Hz). H4 will appear as a doublet due to meta-coupling with H6. The methoxy group at C5 will influence the chemical shifts of these protons, generally causing an upfield shift compared to unsubstituted indole.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet around 3.8 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~135 - 140
C3~95 - 100
C3a~128 - 132
C4~100 - 105
C5~155 - 160
C6~112 - 116
C7~113 - 117
C7a~130 - 135
-CN~115 - 120
-OCH₃~55 - 60

Interpretation of the Predicted ¹³C NMR Spectrum:

  • C5: The carbon atom attached to the electron-donating methoxy group (C5) is expected to be the most downfield signal in the aromatic region (around 155-160 ppm).

  • C3 and the Nitrile Group: The carbon atom at the 3-position (C3) is expected to be significantly shielded (upfield shift) due to the electronic effects of the nitrile group. The nitrile carbon itself (-CN) will appear in the characteristic region for nitriles (115-120 ppm).

  • Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 100-140 ppm, with their specific chemical shifts influenced by the substituents on the ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

  • Transfer the solution into a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch3300 - 3400Medium, Sharp
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Medium
C≡N Stretch (Nitrile)2220 - 2260Strong, Sharp
C=C Stretch (Aromatic)1500 - 1600Medium to Strong
C-O Stretch (Methoxy)1000 - 1300Strong
C-H Bend (Aromatic)700 - 900Strong

Interpretation of the Predicted IR Spectrum:

  • N-H Stretch: A sharp peak in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

  • C≡N Stretch: A strong and sharp absorption band between 2220 and 2260 cm⁻¹ is a definitive indicator of the nitrile functional group.

  • C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching of the methoxy group.

  • Aromatic Vibrations: The spectrum will also display characteristic peaks for aromatic C-H stretching and C=C in-ring vibrations.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in confirming its identity and structure.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺•): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (C₁₀H₈N₂O), which is 172.18 g/mol .

  • Major Fragmentation Pathways: The fragmentation of indole derivatives often involves the loss of small, stable molecules. For this compound, key fragmentation pathways could include:

    • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 157.

    • Loss of carbon monoxide (CO) from the fragment at m/z 157 to yield a fragment at m/z 129.

    • Loss of hydrogen cyanide (HCN) from the molecular ion.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI)-MS:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio in a mass analyzer.

  • Detect the ions to generate the mass spectrum.

Visualizations

Molecular Structure and NMR Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

References

An In-depth Technical Guide to 5-Methoxy-1H-indole-3-carbonitrile (CAS: 23084-36-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-1H-indole-3-carbonitrile (CAS Number: 23084-36-8), a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a methoxy group at the 5-position and a nitrile moiety at the 3-position of the indole scaffold imparts unique physicochemical properties and versatile reactivity. This document delves into the core characteristics of this compound, including its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores its synthesis, established and potential biological activities with a focus on anticancer and neuroprotective applications, and provides essential safety and handling protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 5-Methoxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The electronic nature and steric profile of substituents on the indole ring profoundly influence the molecule's biological activity. The presence of a methoxy group, a potent electron-donating group, at the 5-position of the indole ring, in particular, has been shown to enhance the biological efficacy of many derivatives. This enhancement is often attributed to the methoxy group's ability to modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile.[2] this compound serves as a crucial starting material for the synthesis of a diverse array of more complex molecules with therapeutic potential.[3]

Chemical Identity and Physicochemical Properties

Chemical Structure:

This compound Chemical Structure of this compound cluster_0 1 2 1->2 3 2->3 4 3->4 7 3->7 5 4->5 9 6 5->6 6->1 10 6->10 8 7->8 11 10->11 12 10->12 N1 N H1 H C2 C3 C3a C4 C5 C6 C7 C N2 N O1 O C8 CH₃ C9 C N3 N H2 H H4 H H6 H H7 H

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 23084-36-8[3]
Molecular Formula C₁₀H₈N₂O[3]
Molecular Weight 172.18 g/mol [3]
IUPAC Name This compound
Appearance Off-white to light yellow crystalline powder
Boiling Point 385 °C at 760 mmHg[3]
Storage 2-8°C, protected from light, dry, sealed[3]

Spectroscopic Data

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum of the parent 1H-indole-3-carbonitrile shows characteristic signals for the indole ring protons. For the 5-methoxy derivative, one would expect to see the following key features (predicted shifts in ppm, referenced to TMS):

  • NH Proton: A broad singlet typically downfield (> 8.0 ppm).

  • Aromatic Protons: Signals corresponding to the protons on the benzene and pyrrole rings. The methoxy group will influence the chemical shifts of the protons on the benzene ring.

  • Methoxy Protons: A sharp singlet around 3.8-3.9 ppm, integrating to three protons.

For the closely related 5-iodo-1H-indole-3-carbonitrile , the following ¹H NMR (400 MHz, DMSO-d₆) shifts have been reported: δ 12.35 (s, 1H), 8.25 (s, 1H), 7.95 (d, J = 1.3 Hz, 1H), 7.55 (dd, J = 8.6, 1.6 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H).[4]

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the ten carbon atoms. The nitrile carbon will appear in the characteristic region for nitriles (around 115-120 ppm). The methoxy carbon will be observed around 55-56 ppm.

For 5-iodo-1H-indole-3-carbonitrile , the ¹³C NMR (101 MHz, DMSO-d₆) shifts are: δ 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7.[4] The ¹³C NMR spectrum of 5-methoxy-3-methyl-1H-indole shows the methoxy carbon at 56.05 ppm.[3]

3.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • N-H Stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

  • C-O Stretch (methoxy): A strong band in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: In their respective characteristic regions.

The IR spectrum of 5-iodo-1H-indole-3-carbonitrile shows a prominent C≡N stretch at 2218 cm⁻¹ and an N-H stretch at 3276 cm⁻¹.[4]

3.4. Mass Spectrometry

The mass spectrum (Electron Ionization) will show the molecular ion peak (M⁺) at m/z = 172. Fragmentation patterns would likely involve the loss of the methoxy group and other characteristic cleavages of the indole ring. The NIST WebBook provides the mass spectrum for the parent compound 5-methoxyindole , showing a molecular ion peak at m/z 147.[5]

Synthesis of this compound

The synthesis of indole-3-carbonitriles can be achieved through various methods. A common and effective approach involves the dehydration of the corresponding indole-3-carboxaldehyde oxime or the direct conversion from indole-3-carboxaldehyde.

4.1. General Synthetic Workflow

A plausible synthetic route to this compound starts from the commercially available 5-methoxyindole.

Synthesis_Workflow A 5-Methoxyindole B Vilsmeier-Haack Formylation A->B C 5-Methoxy-1H-indole-3-carboxaldehyde B->C D Conversion to Nitrile C->D E This compound D->E

Caption: General synthetic workflow for this compound.

4.2. Experimental Protocol: Synthesis from 5-Methoxy-1H-indole-3-carboxaldehyde

This protocol is adapted from a general procedure for the synthesis of indole-3-carbonitriles.[6]

Materials:

  • 5-Methoxy-1H-indole-3-carboxaldehyde

  • Diammonium hydrogen phosphate

  • 1-Nitropropane

  • Glacial acetic acid

  • Water

  • Acetone

  • Hexane

  • Activated carbon

Procedure:

  • In a round-bottom flask, combine 5-Methoxy-1H-indole-3-carboxaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid.

  • Reflux the mixture for approximately 12-14 hours. The color of the mixture will likely change from pale yellow to dark red.

  • After the reaction is complete (monitored by TLC), remove the volatile reactants and solvent under reduced pressure.

  • To the dark residue, add an excess of water. The crude this compound will precipitate.

  • Collect the precipitate by filtration and dry it under reduced pressure.

  • For purification, dissolve the crude product in a minimal amount of hot acetone, add activated carbon for decolorization, and filter.

  • Add hexane to the filtrate to induce crystallization.

  • Collect the purified crystals by filtration and dry them to obtain pure this compound.

Biological Activities and Therapeutic Potential

The 5-methoxyindole scaffold is a cornerstone in the development of various therapeutic agents, with research highlighting its potential in oncology and neuroscience.

5.1. Anticancer Activity

Derivatives of 5-methoxyindole have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and cellular processes.

5.1.1. Mechanism of Action in Cancer

The anticancer effects of 5-methoxyindole derivatives are multifaceted and can include:

  • Induction of Cell Cycle Arrest: Some 5-methoxyindole-isatin hybrids have been shown to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle.[7]

  • Inhibition of Key Signaling Pathways: Certain derivatives can inhibit critical pathways for cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.

  • Modulation of COX-2 Expression: 5-methoxyindole metabolites can control the expression of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and involved in inflammation and tumorigenesis.[4]

Anticancer_MoA A 5-Methoxyindole Derivatives B Inhibition of PI3K/AKT/mTOR Pathway A->B C Induction of Cell Cycle Arrest (G1 Phase) A->C D Modulation of COX-2 Expression A->D E Apoptosis B->E F Reduced Cell Proliferation C->F D->F

Caption: Key anticancer mechanisms of action for 5-methoxyindole derivatives.

5.2. Xanthine Oxidase Inhibition

Recent studies have explored 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel non-purine xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.[8] Xanthine oxidase is a key enzyme in the purine metabolic pathway that catalyzes the formation of uric acid.[8] The 3-cyano indole moiety is a critical pharmacophore in the design of these potent inhibitors.

5.3. Neuroprotective and Other Activities

The structural similarity of the 5-methoxyindole core to serotonin has made it a valuable scaffold in neuropharmacology. Derivatives have been investigated for their activity at various serotonin receptors. Additionally, the parent compound, 5-methoxyindole, has demonstrated anti-inflammatory properties.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical structure allows for the synthesis of a wide range of derivatives with promising biological activities, particularly in the fields of oncology and neuropharmacology. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a foundational resource for researchers aiming to leverage this valuable building block in their drug discovery endeavors.

References

The Multifaceted Biological Landscape of 5-Methoxy-1H-indole-3-carbonitrile and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. The introduction of a methoxy group at the 5-position and a carbonitrile moiety at the 3-position of the indole ring creates a unique chemical entity, 5-methoxy-1H-indole-3-carbonitrile, which serves as a versatile precursor for a diverse array of biologically active derivatives. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a significant focus on their anticancer potential. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols utilized to elucidate their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction: The Significance of the this compound Scaffold

The indole ring system is a fundamental structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The strategic placement of substituents on this heterocyclic core can profoundly influence its pharmacological properties. The this compound scaffold is of particular interest due to the electronic properties imparted by the methoxy and nitrile groups. The methoxy group, an electron-donating group, can enhance the reactivity of the indole ring and is a recurring feature in many potent serotonin receptor ligands. The carbonitrile group, an electron-withdrawing group, is a key functional group in various approved pharmaceuticals and contributes to the molecule's polarity and potential for hydrogen bonding interactions. This unique combination of functional groups makes this compound a valuable building block for the synthesis of more complex molecules with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents.[2][3][4]

Anticancer Activity: A Dominant Therapeutic Avenue

A substantial body of research has been dedicated to exploring the anticancer properties of derivatives of the 5-methoxy-1H-indole core. These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including breast, colon, lung, and pancreatic cancers.[5][6] The subsequent sections will dissect the primary mechanisms through which these derivatives exert their antiproliferative effects.

Disruption of Microtubule Dynamics: Potent Tubulin Inhibitors

One of the most well-established anticancer mechanisms for indole derivatives is the inhibition of tubulin polymerization.[7][8] Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[8] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[9] Several 5-methoxyindole derivatives have been identified as potent tubulin polymerization inhibitors, often binding to the colchicine binding site on β-tubulin.[10][11][12]

The structure-activity relationship (SAR) studies have revealed that the 5-methoxy group on the indole ring is often favorable for cytotoxic activity.[11] For instance, certain indole-chalcone derivatives have shown potent inhibition of tubulin polymerization and significant activity against various cancer cell lines.[12]

G cluster_0 Cellular Environment Free Tubulin Free Tubulin Microtubule Microtubule 5-Methoxyindole Derivative 5-Methoxyindole Derivative G2/M Arrest G2/M Arrest Apoptosis Apoptosis

Modulation of Kinase Signaling Pathways

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes such as proliferation, survival, and migration. Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of the 5-methoxy-1H-indole scaffold have been shown to inhibit the activity of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[13][14]

For example, certain 5-chloro-indole-2-carboxamides have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[15] Molecular docking studies have suggested that these compounds can effectively bind to the active site of the kinase domain.[16] Inhibition of these kinases disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cancer cell survival and proliferation.[5]

G cluster_0 Kinase Inhibition Pathway Growth Factor Growth Factor EGFR/VEGFR EGFR/VEGFR PI3K PI3K AKT AKT mTOR mTOR Proliferation & Survival Proliferation & Survival 5-Methoxyindole Derivative 5-Methoxyindole Derivative

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Many anticancer agents exert their therapeutic effects by inducing apoptosis. This compound derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.[17]

For instance, certain pyrazole-indole hybrids have been shown to induce apoptosis in liver cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2.[17] Furthermore, some derivatives have been observed to increase the levels of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively.[15]

Beyond Cancer: Other Emerging Biological Activities

While the anticancer properties of this compound derivatives are the most extensively studied, this versatile scaffold exhibits a range of other promising biological activities.

  • Serotonin Receptor Modulation: The structural resemblance of the 5-methoxyindole core to the neurotransmitter serotonin makes it a well-known pharmacophore for serotonin (5-HT) receptors.[5] Modifications to the indole core can fine-tune the affinity and selectivity of these derivatives for different 5-HT receptor subtypes, suggesting their potential in treating neurological and psychiatric disorders.[5][18]

  • Monoamine Oxidase (MAO) Inhibition: Certain indole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are involved in the metabolism of neurotransmitters.[19] This suggests their potential application as antidepressants and in the treatment of neurodegenerative diseases like Parkinson's disease.

  • Antimicrobial and Anti-inflammatory Activities: Indole derivatives have also been reported to possess antimicrobial and anti-inflammatory properties, although this is a less explored area for the 5-methoxy-3-carbonitrile subset.[20]

  • CFTR Potentiators: A class of compounds containing the tetrahydro-γ-carboline core, which is derived from an indole structure, have been identified as novel potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[21] This highlights the potential for indole derivatives in treating genetic disorders like cystic fibrosis.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the in vitro cytotoxic activity of selected 5-methoxyindole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative analysis of their potency.

Table 1: Anticancer Activity of 5-Methoxyindole-Isatin Hybrids [5]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Key Structural Features
5o ZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin
HT-29 (Colon)1.69Sunitinib8.11
A-549 (Lung)1.69Sunitinib8.11
5w ZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin
HT-29 (Colon)1.91Sunitinib8.11
A-549 (Lung)1.91Sunitinib8.11

Table 2: Anticancer Activity of Indolo[2,3-b]quinoline Derivatives [5]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Key Structural Features
MMNC HCT116 (Colorectal)0.335-Fluorouracil>100Fused quinoline ring system, methyl groups at positions 2 and 5
Caco-2 (Colorectal)0.515-Fluorouracil>100

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the reproducibility and validation of the biological data, detailed experimental protocols for key assays are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.[22]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).[23]

  • Incubate the plate for 48-72 hours.[5]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[23]

G cluster_0 MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (Serial Dilutions) C 3. Incubate (48-72 hours) D 4. Add MTT Reagent E 5. Incubate (4 hours) F 6. Solubilize Formazan (DMSO) G 7. Measure Absorbance (570 nm) H 8. Calculate IC50

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.[23]

  • Incubate in the dark for 30 minutes at room temperature.[23]

  • Analyze the cell cycle distribution using a flow cytometer.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with a wide range of biological activities, most notably in the realm of anticancer drug discovery. Their ability to target multiple key cellular processes, including microtubule dynamics and kinase signaling, underscores their therapeutic potential. The structure-activity relationships elucidated to date provide a valuable roadmap for the rational design of more potent and selective agents.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: Synthesis of novel derivatives to further explore the structure-activity relationships and identify compounds with improved efficacy and safety profiles.

  • In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.

  • Target Deconvolution: For compounds with unknown mechanisms of action, comprehensive studies to identify their specific molecular targets are crucial.

  • Exploration of Other Therapeutic Areas: Further investigation into the potential of these derivatives in treating neurological, inflammatory, and infectious diseases is warranted.

By continuing to explore the rich chemical and biological landscape of this compound and its derivatives, the scientific community can unlock new therapeutic opportunities for a variety of human diseases.

References

Unlocking the Therapeutic Potential of 5-methoxy-1H-indole-3-carbonitrile: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] 5-methoxy-1H-indole-3-carbonitrile, a derivative of this versatile heterocycle, represents a promising starting point for the development of novel therapeutics. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, leveraging in silico predictive methodologies and outlining robust experimental frameworks for their validation. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of its potential anticancer and neuromodulatory activities, offering detailed protocols and data presentation strategies to accelerate research and development efforts in this exciting area.

Introduction: The Promise of the Indole Scaffold

Indole derivatives have consistently demonstrated a remarkable diversity of pharmacological effects, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] Their ability to interact with a wide array of biological targets stems from the unique electronic and structural features of the indole ring system. The introduction of a methoxy group at the 5-position and a carbonitrile moiety at the 3-position of the indole core in this compound creates a molecule with distinct physicochemical properties, suggesting a unique and specific interaction profile with biological macromolecules. This guide will focus on three primary, high-potential therapeutic avenues for this compound: the inhibition of tubulin polymerization, modulation of the PI3K/Akt/mTOR signaling pathway, and interaction with serotonergic receptors.

In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation

Given the novelty of this compound, a crucial first step in elucidating its therapeutic potential is the use of in silico target prediction tools.[2][3] These computational methods, including pharmacophore modeling and molecular docking, analyze the three-dimensional structure of a small molecule to predict its likely biological targets.[4][5]

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target. For indole derivatives, common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions.[4] By comparing the pharmacophore of this compound with databases of known pharmacophores for various biological targets, we can generate a ranked list of potential protein interactions.

Molecular docking simulates the binding of a ligand (this compound) to the three-dimensional structure of a protein target.[5][6] This technique predicts the preferred binding orientation and affinity, providing valuable insights into the potential mechanism of action.

Based on the known biological activities of structurally similar indole compounds, in silico analyses for this compound would likely prioritize the following target classes for further investigation.

Potential Therapeutic Target I: Tubulin Polymerization

Mechanistic Rationale

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, most notably mitosis. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[7] Numerous indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[7][8][9][10][11] The structural features of this compound, particularly the substituted indole core, suggest its potential to interfere with the assembly of microtubules, leading to cell cycle arrest and apoptosis in proliferating cancer cells.

Experimental Validation: Tubulin Polymerization Assay

A turbidity-based spectrophotometric assay is a standard method to assess the effect of a compound on in vitro tubulin polymerization.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of this compound or a vehicle control (DMSO).

    • Add tubulin and GTP to the polymerization buffer and keep on ice.

    • Initiate the polymerization by transferring the tubulin/GTP mixture to the wells containing the test compound and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance as a function of time for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Data Presentation
CompoundIC₅₀ (µM) for Tubulin Polymerization
This compoundTo be determined
Colchicine (Positive Control)Known value
Vehicle Control (DMSO)No inhibition

Visualization

Tubulin_Polymerization_Inhibition cluster_workflow Tubulin Polymerization Assay Workflow cluster_mechanism Mechanism of Action reagent_prep Reagent Preparation assay_setup Assay Setup reagent_prep->assay_setup Add to plate data_acq Data Acquisition assay_setup->data_acq Measure Absorbance data_analysis Data Analysis data_acq->data_analysis Plot and Calculate IC₅₀ compound This compound tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis Enables cell_cycle_arrest Cell Cycle Arrest mitosis->cell_cycle_arrest Inhibition leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Workflow and proposed mechanism for tubulin polymerization inhibition.

Potential Therapeutic Target II: PI3K/Akt/mTOR Signaling Pathway

Mechanistic Rationale

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[12][13][14][15] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.[12][13][15] The electron-rich indole nucleus of this compound may allow it to act as an ATP-competitive inhibitor of kinases within this pathway, such as PI3K, Akt, or mTOR.

Experimental Validation: Kinase Inhibition Assay

A luminescence-based kinase assay can be used to measure the inhibitory activity of this compound against specific kinases in the PI3K/Akt/mTOR pathway.

Protocol: In Vitro Kinase Assay (e.g., for PI3Kα)

  • Reagent Preparation:

    • Recombinant human PI3Kα enzyme.

    • Kinase substrate (e.g., PIP₂).

    • ATP.

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (or similar).

    • Stock solution of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add serially diluted this compound or a vehicle control.

    • Add the PI3Kα enzyme and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • After a defined incubation period, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation
Kinase TargetThis compound IC₅₀ (µM)Known Inhibitor (Positive Control) IC₅₀ (µM)
PI3KαTo be determinede.g., Alpelisib
Akt1To be determinede.g., Ipatasertib
mTORTo be determinede.g., Rapamycin

Visualization

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Potential Therapeutic Target III: Serotonergic Receptors

Mechanistic Rationale

The indole scaffold is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives exhibit activity at various serotonin receptor subtypes. The 5-methoxy substitution, in particular, is a common feature in known serotonergic ligands. This compound may act as an agonist or antagonist at specific 5-HT receptors, suggesting its potential for treating neurological and psychiatric disorders.

Experimental Validation: Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor subtype.[16][17][18]

Protocol: 5-HT₂A Receptor Binding Assay

  • Reagent Preparation:

    • Cell membranes expressing the human 5-HT₂A receptor.

    • Radioligand (e.g., [³H]ketanserin).

    • Unlabeled ligand for determining non-specific binding (e.g., spiperone).

    • Assay buffer.

    • Stock solution of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • After incubation, rapidly filter the contents of each well and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Determine the IC₅₀ value and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation
Serotonin Receptor SubtypeThis compound Ki (nM)
5-HT₁ATo be determined
5-HT₂ATo be determined
5-HT₂CTo be determined
5-HT₆To be determined
5-HT₇To be determined

Visualization

Serotonin_Receptor_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow cluster_principle Assay Principle reagent_prep Reagent Preparation incubation Incubation reagent_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀, Ki) counting->analysis receptor 5-HT Receptor radioligand Radioligand radioligand->receptor Binds compound This compound compound->receptor Competes for Binding

Caption: Workflow and principle of the competitive radioligand binding assay.

Conclusion and Future Directions

This compound stands as a molecule of significant interest for therapeutic development. This guide has outlined a rational, multi-pronged approach to uncovering its potential therapeutic targets. By integrating in silico prediction with robust in vitro validation, researchers can efficiently navigate the early stages of drug discovery. The proposed lines of investigation into tubulin polymerization, the PI3K/Akt/mTOR pathway, and serotonergic receptors represent high-probability avenues for success. Further studies, including cell-based functional assays and in vivo models, will be crucial in translating these initial findings into tangible therapeutic benefits. The versatility of the indole scaffold suggests that this compound may possess a polypharmacological profile, offering opportunities for novel therapeutic strategies in oncology, neurology, and beyond.

References

A Methodological Guide to Elucidating the Mechanism of Action for Novel Indole-Based Compounds: A Case Study of 5-methoxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and natural products.[1] The specific compound, 5-methoxy-1H-indole-3-carbonitrile, is primarily known as a versatile chemical intermediate for organic synthesis.[2] However, its structure, featuring the electron-rich indole nucleus, a bio-isosteric nitrile group, and a critical 5-methoxy substitution, presents compelling structural alerts that suggest significant, uncharacterized biological activity. The strategic placement of a methoxy group at the 5-position is known to profoundly influence interactions with a range of molecular targets, particularly neurotransmitter receptors.[3][4]

This technical guide eschews a speculative review of a sparsely studied compound. Instead, it establishes a comprehensive, field-proven methodological framework for elucidating the mechanism of action (MoA) of a novel chemical entity like this compound. We will proceed from initial hypothesis generation based on structural analogy to detailed experimental protocols and data interpretation, providing researchers with a robust workflow for characterizing similar investigational compounds.

Introduction: The Scientific Premise

This compound (CAS No. 23084-36-8) is a heterocyclic compound whose therapeutic potential has not been deeply explored in public literature.[5] Its value as a synthetic building block is well-established, but its intrinsic pharmacology remains an open question.[2]

The scientific rationale for investigating its MoA is built on two key structural features:

  • The 5-Methoxyindole Core: This moiety is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine), making serotonin (5-HT) receptors a primary hypothetical target class.[3] This scaffold is a well-known pharmacophore for 5-HT receptors.[3]

  • The Indole-3-carbonitrile Moiety: While the nitrile group can be a simple functional handle, it is also a key feature in compounds with potent and specific biological activities. For instance, novel 1H-indole-3-carbonitrile derivatives have been developed as powerful inhibitors of Tropomyosin receptor kinase (TRK), a validated oncology target.[6]

This guide will therefore use this compound as a model compound to detail the logical and technical progression of an MoA study.

The Strategic Workflow for Mechanism of Action Elucidation

A successful MoA investigation is a systematic process of hypothesis testing and refinement. The workflow is designed to move from broad, low-resolution screening to specific, high-resolution characterization, validating each step before proceeding to the next.

MoA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Functional Characterization cluster_2 Phase 3: Pathway Validation A Hypothesis Generation (Structural Analysis) C Target Binding Panel (e.g., CNS Receptor Panel) A->C Hypothesis-Driven B Broad Phenotypic Screening (e.g., NCI-60 Cell Lines) B->C Data-Driven D Primary Functional Assay (e.g., cAMP, Ca2+ Flux) C->D Validate Hit E Determine Mode of Action (Agonist, Antagonist, Modulator) D->E Characterize Hit F Selectivity & Liability Profiling (e.g., CYP Inhibition, hERG) E->F Assess Drug-likeness G Cell-Based Target Engagement (e.g., Phospho-Protein Western Blot) E->G Confirm in Cellular Context H Downstream Pathway Analysis (e.g., Gene Expression) G->H Map Downstream Effects I Mechanism of Action Hypothesis Confirmed H->I

Figure 1: General workflow for elucidating a compound's mechanism of action.

Key Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for foundational experiments in an MoA study. The causality behind each choice is explained to align with best practices in drug discovery.

Protocol 1: Radioligand Competition Binding Assay for Serotonin Receptors
  • Scientific Rationale: This is the first and most critical experiment to test our primary hypothesis. A binding assay directly measures the physical interaction between our test compound (the "competitor") and the receptor target. It is used to determine if the compound binds and to quantify its binding affinity (expressed as Ki). We select a panel of key serotonin receptor subtypes to assess both potency and selectivity.

  • Materials:

    • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

    • Radioligand: e.g., [3H]-Ketanserin (for 5-HT2A), [3H]-8-OH-DPAT (for 5-HT1A).

    • Membrane Preparations: Commercially available cell membranes expressing the human recombinant receptor of interest (e.g., HEK293-h5-HT2A).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

    • Non-specific binding (NSB) control: A high concentration of a known, non-labeled ligand (e.g., 10 µM Mianserin for 5-HT2A).

    • 96-well filter plates (GF/C filter).

    • Scintillation fluid and a microplate scintillation counter.

  • Step-by-Step Methodology:

    • Compound Plating: Prepare a serial dilution of the test compound in assay buffer, typically from 10 µM down to 0.1 nM in a 96-well plate. Include wells for "Total Binding" (vehicle only) and "NSB" (10 µM Mianserin).

    • Reagent Addition: To each well, add the following in order:

      • 50 µL of assay buffer (or NSB control).

      • 50 µL of the diluted test compound or vehicle.

      • 50 µL of the radioligand at a final concentration near its Kd (e.g., 1 nM [3H]-Ketanserin).

      • 50 µL of the cell membrane preparation (e.g., 10-20 µg protein/well).

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of the plate through the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash the filters 3-5 times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis & Self-Validation:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert CPM for each compound concentration to "% Inhibition" of specific binding.

    • Plot % Inhibition vs. Log[Compound Concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism).

    • This analysis yields the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

    • Trustworthiness Check: A valid assay will show >80% specific binding relative to total binding and a complete dose-response curve for the control compound.

Protocol 2: Functional Characterization via Calcium Flux Assay
  • Scientific Rationale: A binding assay confirms interaction but not function. The 5-HT2A receptor, for example, is a Gq-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade via phospholipase C (PLC) that results in an increase in intracellular calcium ([Ca2+]i). This assay will determine if this compound is an agonist (activates the receptor), an antagonist (blocks the agonist's effect), or an inverse agonist.

  • Materials:

    • Cell Line: A stable cell line expressing the receptor of interest, (e.g., CHO-K1 or HEK293 with h5-HT2A).

    • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Control Agonist: Serotonin.

    • Control Antagonist: Ketanserin.

    • 384-well black, clear-bottom assay plates.

    • Fluorescent plate reader with kinetic reading capability and liquid handling (e.g., FLIPR, FlexStation).

  • Step-by-Step Methodology:

    • Cell Plating: Seed the cells into the 384-well plates and grow overnight to form a confluent monolayer.

    • Dye Loading: Remove growth media and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

    • Compound Preparation: Prepare serial dilutions of the test compound (for agonist mode) or a fixed concentration of the test compound plus serial dilutions of the control agonist (for antagonist mode).

    • Assay Execution (FLIPR):

      • Place the cell plate and the compound plate into the fluorescent plate reader.

      • Establish a stable baseline fluorescence reading for ~10-20 seconds.

      • The instrument automatically adds the compound from the source plate to the cell plate.

      • Immediately begin kinetic reading of fluorescence intensity for 90-180 seconds. An increase in fluorescence indicates a rise in intracellular calcium.

    • Data Analysis:

      • The response is measured as the peak fluorescence intensity minus the baseline reading.

      • Agonist Mode: Plot response vs. Log[Compound Concentration] to generate a dose-response curve and determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).

      • Antagonist Mode: Plot the agonist's dose-response curve in the presence and absence of the test compound. A rightward shift in the agonist's EC50 indicates competitive antagonism. The Schild regression analysis can be used to calculate the Kb (dissociation constant of the antagonist).

Data Interpretation and Pathway Visualization

The results from these assays allow for a quantitative understanding of the compound's activity at a specific target.

Hypothetical Data Summary

The following table represents a plausible dataset for this compound, suggesting it is a potent and selective 5-HT2A agonist.

Assay TypeTargetParameterValue
Radioligand Binding5-HT2AKi15 nM
Radioligand Binding5-HT1AKi> 1,000 nM
Radioligand BindingDopamine D2Ki> 1,000 nM
Calcium Flux5-HT2AEC5045 nM
Calcium Flux5-HT2AEmax95% (vs. Serotonin)

This data is illustrative and not based on published results.

Visualizing the Signaling Pathway

Based on the hypothetical data suggesting 5-HT2A agonism, the downstream signaling pathway can be visualized.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) PKC->Downstream ER ER Ca2+ Store Ca_Release Ca2+ Release ER->Ca_Release IP3R->ER Opens Channel Compound 5-methoxy-1H- indole-3-carbonitrile Compound->Receptor Binds & Activates Ca_Release->Downstream

Figure 2: The Gq-coupled signaling cascade activated by a 5-HT2A receptor agonist.

Conclusion and Future Directions

This guide outlines a foundational strategy for elucidating the mechanism of action of a novel compound like this compound. By progressing logically from hypothesis-driven target identification to quantitative functional characterization, researchers can build a robust data package that defines a compound's primary pharmacological activity.

Based on our hypothetical results identifying it as a potent 5-HT2A agonist, future work would involve:

  • Broader Selectivity Profiling: Testing against a wider panel of GPCRs, ion channels, and kinases to confirm selectivity.

  • In Vivo Target Engagement: Using techniques like positron emission tomography (PET) or microdialysis in animal models to confirm the compound reaches the brain and engages the 5-HT2A receptor.

  • Pharmacodynamic & Behavioral Studies: Assessing the physiological and behavioral effects in animal models relevant to 5-HT2A function (e.g., models for psychosis, learning, or platelet aggregation).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the parent molecule to optimize potency, selectivity, and pharmacokinetic properties.[7]

This systematic approach transforms a chemical intermediate into a potential lead compound, providing a clear path for further drug development and a comprehensive understanding of its biological mechanism.

References

The Alchemist's Guide to the Indole Nucleus: A Review of Synthetic Pathways for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile substitution patterns make it a "privileged scaffold" in drug design, capable of interacting with a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to substituted indoles, designed for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of reactions to explore the causality behind experimental choices, offering field-proven insights into both classical and contemporary synthetic strategies. This guide is structured to provide a logical progression from foundational methods to the cutting edge of indole synthesis, emphasizing mechanistic understanding, practical application, and the adoption of modern enabling technologies.

Introduction: The Enduring Significance of the Indole Moiety

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active molecules. From the essential amino acid tryptophan to the neurotransmitter serotonin and the anti-migraine triptan class of drugs, the indole nucleus is nature's and chemistry's versatile building block. This guide will navigate the rich landscape of indole synthesis, providing the theoretical underpinnings and practical considerations necessary to empower researchers in their quest for novel molecular entities.

Classical Indole Syntheses: The Foundations of a Discipline

The "named reactions" of indole synthesis represent the bedrock upon which modern methods have been built. Understanding their mechanisms, scope, and limitations is crucial for any chemist working in this area.

The Fischer Indole Synthesis: A Century of Versatility

First reported by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2][3]

Mechanism and Causality: The reaction proceeds through a cascade of events initiated by the formation of the arylhydrazone. Tautomerization to the enehydrazine is followed by a crucial[4][4]-sigmatropic rearrangement, which forms a new C-C bond and transiently disrupts the aromaticity of the benzene ring.[1] Subsequent cyclization and elimination of ammonia re-aromatizes the system to furnish the indole core.[2] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂) is critical for promoting both the initial hydrazone formation and the subsequent cyclization.[1][2]

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Arylhydrazine Arylhydrazine Hydrazone_Formation Hydrazone Formation Arylhydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Rearrangement Acid Catalyst Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole [5]

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol, 108 mg) and acetophenone (1.0 mmol, 120 mg).

  • Catalyst Addition: Carefully add Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid) (2 mL) to the vial.

  • Reaction Setup: Seal the vial and place it in a microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at 170°C for 10 minutes with stirring.

  • Work-up: After cooling to room temperature, quench the reaction by pouring it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.

The Bischler-Möhlau Indole Synthesis: An Arylamine-Based Approach

This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. The reaction typically requires high temperatures, but the use of microwave irradiation can significantly improve reaction times and yields.

Mechanism and Causality: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate. This intermediate then undergoes an intramolecular electrophilic substitution on the electron-rich aromatic ring of the arylamine, followed by dehydration to yield the indole. The excess arylamine acts as both a reactant and a base to neutralize the hydrogen halide formed during the reaction.

Diagram: Bischler-Möhlau Indole Synthesis Mechanism

Bischler_Mohlau_Mechanism Start α-Haloketone + Arylamine Intermediate α-Arylamino Ketone Start->Intermediate Nucleophilic Substitution Cyclization Intramolecular Electrophilic Substitution Intermediate->Cyclization Acid or Heat Dehydration Dehydration Cyclization->Dehydration Product Substituted Indole Dehydration->Product

Caption: Key steps in the Bischler-Möhlau Synthesis.

The Nenitzescu Indole Synthesis: Access to 5-Hydroxyindoles

The Nenitzescu synthesis is a powerful method for the preparation of 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-enaminone.[6][7] This pathway is particularly valuable for accessing precursors to biologically important molecules like serotonin.[8]

Mechanism and Causality: The reaction is initiated by a Michael addition of the enamine to the benzoquinone.[6][8] This is followed by a cyclization and dehydration sequence to form the indole ring.[8] The regiochemistry of the final product is influenced by the substituents on both the benzoquinone and the enamine.[6]

Experimental Protocol: General Procedure for Nenitzescu Indole Synthesis

  • Reaction Setup: Dissolve the benzoquinone (1.0 equiv) in a suitable solvent (e.g., acetic acid, ethanol, or chloroform) in a round-bottom flask.

  • Enamine Addition: Add the β-aminocrotonate or other enamine (1.0-1.2 equiv) to the solution at room temperature with stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting materials are consumed (monitored by TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 5-hydroxyindole derivative.

The Gassman Indole Synthesis: A One-Pot Approach

The Gassman synthesis provides a one-pot method for the preparation of 3-thioalkylindoles from anilines and α-thio-ketones.[9] A key feature of this reaction is the[4][7]-sigmatropic rearrangement of a sulfonium ylide intermediate.[9]

Mechanism and Causality: The aniline is first converted to an N-chloroaniline using tert-butyl hypochlorite.[9] This is followed by reaction with the α-thio-ketone to form a sulfonium salt.[9] Addition of a base generates a sulfonium ylide, which undergoes a rapid[4][7]-sigmatropic rearrangement.[9] The resulting intermediate then cyclizes and aromatizes to give the 3-thioalkylindole.[9] The 3-thiomethyl group can often be removed using Raney nickel if the 3-unsubstituted indole is desired.[9]

Diagram: Gassman Indole Synthesis Key Transformation

Gassman_Rearrangement SulfoniumYlide Sulfonium Ylide Rearrangement [2,3]-Sigmatropic Rearrangement SulfoniumYlide->Rearrangement Intermediate Rearranged Intermediate Rearrangement->Intermediate

Caption: The pivotal[4][7]-sigmatropic rearrangement.

Modern Synthetic Strategies: Expanding the Chemist's Toolkit

While classical methods remain valuable, the demand for more efficient, selective, and sustainable routes to complex indoles has driven the development of new synthetic technologies.

Palladium-Catalyzed Indole Syntheses: A Paradigm Shift

Palladium catalysis has revolutionized indole synthesis, offering milder reaction conditions and broader substrate scope compared to many classical methods.[10] Key palladium-catalyzed reactions for indole synthesis include the Larock, Buchwald-Hartwig, Sonogashira, and Heck reactions.[4][10][11]

  • The Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of o-haloanilines with alkynes.[4] A key advantage is the ability to construct highly substituted indoles in a single step. The reaction mechanism involves oxidative addition of the o-haloaniline to a Pd(0) catalyst, followed by alkyne insertion and reductive elimination.[4]

  • Buchwald-Hartwig Amination: While not a direct indole synthesis, this reaction is crucial for the formation of N-aryl bonds, a key step in many modern indole syntheses. It allows for the coupling of anilines with aryl halides or triflates.

  • Sonogashira and Heck Couplings: These reactions are instrumental in preparing key precursors for indole synthesis. The Sonogashira coupling is used to synthesize 2-alkynylanilines, which can then be cyclized to indoles. The Heck reaction can be employed for the intramolecular cyclization of o-alkenyl- or o-allylanilines.

Table 1: Comparison of Classical and Modern Indole Synthesis Methodologies

Synthesis MethodStarting MaterialsKey TransformationAdvantagesLimitations
Fischer Arylhydrazine, Aldehyde/Ketone[4][4]-Sigmatropic RearrangementVersatile, readily available starting materialsHarsh acidic conditions, limited functional group tolerance
Bischler-Möhlau α-Haloketone, ArylamineIntramolecular Electrophilic SubstitutionSimple procedureHigh temperatures, often requires excess arylamine
Nenitzescu Benzoquinone, EnamineMichael Addition/CyclizationDirect access to 5-hydroxyindolesLimited to specific substitution patterns
Gassman Aniline, α-Thio-ketone[4][7]-Sigmatropic RearrangementOne-pot synthesis of 3-thioalkylindolesLimited to anilines without electron-donating groups
Larock (Pd-cat.) o-Haloaniline, AlkynePalladium-catalyzed AnnulationHigh efficiency, broad substrate scopeRequires pre-functionalized anilines, catalyst cost
Photoredox Cat. VariousRadical generation and cyclizationMild conditions, novel bond formationsCan require specific photocatalysts and light sources
Enabling Technologies: Microwave and Flow Chemistry
  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles.[5][12] This is particularly beneficial for reactions that traditionally require prolonged heating, such as the Fischer and Bischler-Möhlau syntheses.[5][12]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to improved safety, scalability, and product consistency. Flow chemistry has been successfully applied to the Fischer indole synthesis, among others.

The New Frontier: Photoredox and Organocatalysis
  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions.[13] This has enabled the development of novel C-H functionalization and cyclization reactions for the synthesis of complex indoles.[13][14][15]

  • Organocatalysis: The use of small organic molecules as catalysts has provided a new paradigm for asymmetric synthesis. Chiral organocatalysts have been successfully employed in the enantioselective Friedel-Crafts alkylation of indoles, providing access to chiral indole derivatives with high enantiopurity.[16][17][18]

Experimental Protocol: Organocatalytic Asymmetric Friedel-Crafts Alkylation of Indole [17]

  • Catalyst and Reagent Preparation: To a reaction tube, add the organocatalyst (e.g., a chiral squaramide, 10 mol%), the indole (0.7 mmol), and the electrophile (e.g., a phenanthrenequinone, 0.1 mmol).

  • Solvent Addition: Add the solvent (e.g., CH₂Cl₂, 1.0 mL).

  • Reaction Conditions: Stir the resulting mixture at 0°C for 24 hours.

  • Monitoring and Purification: Monitor the reaction by TLC. Upon completion, directly purify the reaction mixture by column chromatography on silica gel (eluent: hexane/EtOAc) to afford the chiral product.

Conclusion and Future Outlook

The synthesis of substituted indoles is a mature yet continually evolving field. While classical methods provide a robust foundation, modern palladium-catalyzed reactions, enabled by technologies such as microwave and flow chemistry, have significantly expanded the scope and efficiency of indole synthesis. The emergence of photoredox and organocatalysis is opening up new avenues for the construction of complex and chiral indole-containing molecules. For the drug development professional, a deep understanding of this diverse synthetic armamentarium is essential for the rational design and efficient synthesis of the next generation of indole-based therapeutics. The ongoing development of more sustainable and atom-economical methods will undoubtedly continue to shape the future of this vital area of chemical science.

References

The Methoxyindole Core: A Historical and Synthetic Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methoxyindole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active molecules, ranging from endogenous neurohormones to blockbuster pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the discovery and history of methoxyindole compounds. It is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that intertwines seminal discoveries, the evolution of synthetic methodologies, and the elucidation of structure-activity relationships. By understanding the historical context and the chemical logic behind the development of these compounds, the modern researcher is better equipped to innovate within this rich chemical space. This guide eschews a rigid template, instead opting for a logical flow that mirrors the scientific journey of discovery, from the initial identification of naturally occurring methoxyindoles to the rational design of synthetic analogs with tailored pharmacological profiles.

The Dawn of Methoxyindoles: The Discovery of Melatonin and Serotonin

The story of methoxyindoles is inextricably linked to the study of neurophysiology and the quest to understand the chemical messengers that govern our bodies' intricate functions. The journey begins not with a methoxyindole itself, but with its immediate precursor, serotonin (5-hydroxytryptamine).

Serotonin: The Precursor with a Story of Its Own

In 1935, Italian scientist Vittorio Erspamer discovered a substance in the enterochromaffin cells of the gastrointestinal tract that he named "enteramine," noting its ability to increase intestinal motility. A decade later, in 1948, a team of researchers at the Cleveland Clinic—Irvine Page, Arda Green, and Maurice Rapport—isolated a vasoconstrictor substance from blood serum, which they named "serotonin."[1][2] It was later confirmed in 1952 that enteramine and serotonin were, in fact, the same molecule, chemically identified as 5-hydroxytryptamine (5-HT). This discovery laid the crucial groundwork for understanding the biosynthesis of a pivotal 5-methoxyindole.

Melatonin: The Hormone of Darkness

The direct discovery of a naturally occurring methoxyindole came in 1958 when dermatologist Aaron B. Lerner and his colleagues at Yale University isolated a substance from bovine pineal glands that had a remarkable skin-lightening effect on frogs.[3][4][5] They named this compound melatonin (N-acetyl-5-methoxytryptamine).[4][5] This discovery was a landmark achievement, not only for isolating a new hormone but also for igniting decades of research into the function of the pineal gland, an organ once philosophically described by Descartes as the "seat of the soul."[3]

Subsequent research revealed that melatonin is a key regulator of circadian rhythms, the body's internal 24-hour clock.[6] Its synthesis and release are tightly controlled by the light-dark cycle, with production increasing in darkness and being suppressed by light.[3][5] This fundamental understanding of melatonin's chronobiotic role has had profound implications for treating sleep disorders and other conditions related to circadian disruption.

The Chemical Blueprint: Biosynthesis of Melatonin

The elucidation of the biosynthetic pathway of melatonin was a critical step in understanding the natural production of this vital methoxyindole. It is a multi-step enzymatic process that begins with the essential amino acid L-tryptophan.[7][8]

The key steps in the biosynthesis of melatonin are as follows:

  • Hydroxylation: L-tryptophan is hydroxylated at the 5-position of the indole ring by the enzyme tryptophan hydroxylase to form 5-hydroxytryptophan (5-HTP).[6]

  • Decarboxylation: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase to yield serotonin (5-hydroxytryptamine).[6]

  • Acetylation: Serotonin is acetylated by serotonin N-acetyltransferase (SNAT) to form N-acetylserotonin.[9]

  • Methylation: Finally, the 5-hydroxyl group of N-acetylserotonin is methylated by N-acetylserotonin O-methyltransferase (ASMT), with S-adenosyl-L-methionine (SAM) serving as the methyl donor, to produce melatonin (N-acetyl-5-methoxytryptamine).[7][9]

Biosynthesis_of_Melatonin Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase Serotonin Serotonin (5-Hydroxytryptamine) HTP->Serotonin Aromatic L-amino acid Decarboxylase NAS N-Acetylserotonin Serotonin->NAS Serotonin N-acetyltransferase (SNAT) Melatonin Melatonin (N-acetyl-5-methoxytryptamine) NAS->Melatonin N-acetylserotonin O-methyltransferase (ASMT)

The Chemist's Touch: The Evolution of Methoxyindole Synthesis

The intriguing biological activities of naturally occurring methoxyindoles spurred chemists to develop methods for their synthesis in the laboratory. This not only allowed for a more abundant supply for research but also opened the door to creating a vast array of analogs with modified properties.

The Classics: Foundational Methods in Indole Synthesis

Two classical named reactions have been instrumental in the synthesis of the indole core, including methoxy-substituted derivatives:

  • Fischer Indole Synthesis (1883): Discovered by Emil Fischer, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3][7] The Fischer indole synthesis is remarkably versatile and has been a workhorse in indole chemistry for over a century. For the synthesis of methoxyindoles, a methoxy-substituted phenylhydrazine is typically employed.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Conditions Phenylhydrazine Methoxy-substituted Phenylhydrazine Product Methoxyindole Phenylhydrazine->Product Carbonyl Aldehyde or Ketone Carbonyl->Product Acid Acid Catalyst (e.g., H+, ZnCl2) Acid->Product

  • Bischler-Möhlau Indole Synthesis (1892): Developed by August Bischler and Richard Möhlau, this method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline in the presence of an acid catalyst.[8][10] While historically plagued by harsh reaction conditions and sometimes low yields, modern modifications have improved its utility.[8]

Modern Synthetic Strategies

While the classical methods remain relevant, the 20th and 21st centuries have seen the development of more sophisticated and efficient strategies for methoxyindole synthesis. These include transition-metal-catalyzed cross-coupling reactions and C-H activation methodologies, which offer greater control over regioselectivity and functional group tolerance.[3]

Beyond Nature: The Development of Synthetic Methoxyindole Drugs

The ability to synthesize methoxyindoles and their analogs has led to the development of important therapeutic agents.

Indomethacin: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Indomethacin, a 5-methoxy-2-methyl-1H-indole-3-acetic acid derivative, was patented in 1961 and approved for medical use in 1963. It is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.

Agomelatine: A Melatonergic Antidepressant

A more recent example of a synthetic methoxyindole is agomelatine, which was discovered and developed by Servier Laboratories and approved for the treatment of major depressive disorder in Europe in 2009.[1][6] Agomelatine is a potent agonist at melatonin MT1 and MT2 receptors and also an antagonist at the serotonin 5-HT2C receptor.[1][11] This dual mechanism of action is believed to contribute to its antidepressant effects by resynchronizing disrupted circadian rhythms, which are often observed in depressed individuals.[1]

Structure-Activity Relationships (SAR): Tailoring Methoxyindoles for Therapeutic Efficacy

The development of synthetic methoxyindoles has been guided by an evolving understanding of their structure-activity relationships (SAR). By systematically modifying the methoxyindole scaffold, researchers have been able to fine-tune the pharmacological properties of these compounds.

Melatonin Receptor Agonists

For melatonin receptor agonists, SAR studies have revealed several key structural features that are crucial for high-affinity binding and agonist activity:

  • The 5-Methoxy Group: The methoxy group at the 5-position of the indole ring is a critical determinant of activity, likely participating in hydrogen bonding interactions with the receptor.[12]

  • The N-Acylaminoethyl Side Chain: The N-acetyl group and the ethylamine side chain at the 3-position are also essential for potent receptor binding and activation.[12][13] Modifications to the acyl group can influence potency and duration of action.

  • The Indole Nucleus: The indole ring itself serves as the core scaffold, and its substitution pattern can modulate receptor affinity and selectivity.

SAR_Melatonin_Agonists Methoxyindole_Core Methoxyindole Core Methoxy_Group 5-Methoxy Group (Key for Activity) Methoxyindole_Core->Methoxy_Group Side_Chain N-Acylaminoethyl Side Chain (Essential for Potency) Methoxyindole_Core->Side_Chain Indole_Substitutions Indole Ring Substitutions (Modulate Affinity/Selectivity) Methoxyindole_Core->Indole_Substitutions

The Other Methoxyindoles: 6- and 7-Methoxyindole Derivatives

While 5-methoxyindoles have historically received the most attention, their 6- and 7-methoxy isomers are also of significant interest in medicinal chemistry.

  • 6-Methoxyindoles: These compounds have been utilized as building blocks in the synthesis of a variety of biologically active molecules, including potential anticancer agents and inhibitors of enzymes such as tryptophan dioxygenase and VEGFR-2.

  • 7-Methoxyindoles: Similarly, 7-methoxyindole serves as a precursor in the synthesis of compounds with potential therapeutic applications in neurology and oncology.[14][15]

The specific discovery and detailed historical development of these isomers are less documented than that of melatonin. However, their continued use in drug discovery highlights the versatility of the methoxyindole scaffold.

Experimental Protocols: A Representative Synthesis

To provide a practical context, a representative protocol for a classical indole synthesis is outlined below.

Fischer Indole Synthesis of 2-Phenyl-5-methoxyindole

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Acetophenone

  • Zinc chloride (anhydrous)

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Sodium acetate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in water and neutralize with a solution of sodium acetate. Add acetophenone and heat the mixture under reflux for 1 hour. The phenylhydrazone will precipitate upon cooling. Filter and wash the solid with water.

  • Cyclization: In a separate flask, melt anhydrous zinc chloride. Add the dried phenylhydrazone to the molten zinc chloride and heat the mixture at 170°C for 15 minutes.

  • Work-up and Purification: Cool the reaction mixture and add a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to dissolve the product. Upon cooling, the hydrochloride salt of 2-phenyl-5-methoxyindole will crystallize. Filter the crystals and wash with cold ethanol. The free base can be obtained by treating the hydrochloride salt with a base, followed by recrystallization from a suitable solvent.

Conclusion and Future Perspectives

The journey of methoxyindole compounds, from the serendipitous discovery of serotonin and the isolation of melatonin to the rational design of modern therapeutics, is a testament to the power of chemical and biological research. The methoxyindole core has proven to be a remarkably fruitful scaffold for drug discovery, yielding compounds that modulate a wide range of biological targets. As our understanding of the intricate roles of these molecules in physiology and pathophysiology continues to grow, so too will the opportunities for developing novel methoxyindole-based therapies. The continued exploration of the less-studied isomers and the application of modern synthetic methodologies will undoubtedly lead to the discovery of new compounds with enhanced potency, selectivity, and therapeutic utility.

References

An In-depth Technical Guide to the Solubility and Stability of 5-methoxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 5-methoxy-1H-indole-3-carbonitrile, a key intermediate in contemporary drug discovery and development. Recognizing the paramount importance of solubility and stability in the formulation and ultimate bioavailability of active pharmaceutical ingredients (APIs), this document delineates a robust framework for the empirical determination of these parameters. In the absence of extensive public data for this specific molecule, this guide synthesizes established principles of indole chemistry with field-proven methodologies to empower researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for solubility assessment via the shake-flask method and for the elucidation of degradation pathways through forced degradation studies are provided. Furthermore, this guide anticipates potential degradation products based on mechanistic considerations and outlines a systematic approach to evaluating chemical compatibility with common pharmaceutical excipients. All quantitative data is presented in structured tables, and key experimental workflows and theoretical degradation pathways are visualized through diagrams to ensure clarity and practical applicability.

Physicochemical Characterization of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its successful application in research and development. These properties govern its behavior in various solvent systems and its intrinsic stability.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
Appearance Solid (predicted)
Boiling Point 385 °C at 760 mmHg[1]
Storage 2-8°C, protected from light, dry, sealed[1]

Solubility Profile: A Proactive Approach to Formulation

Predicted Solubility

Based on the principle of "like dissolves like," the solubility of this compound is expected to be favorable in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in alcohols like methanol and ethanol, where hydrogen bonding and dipole-dipole interactions can occur. Solubility in non-polar solvents is likely to be limited.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.[2] The following protocol provides a detailed procedure for its implementation.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess this compound B Add precise volume of solvent to vials A->B C Incubate in thermostatically controlled shaker (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant and filter D->E G Dilute filtered sample E->G F Prepare calibration standards H Analyze by validated HPLC method F->H G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested (e.g., water, ethanol, methanol, acetonitrile, DMSO).

    • Add a precise volume of each solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Develop and validate a stability-indicating HPLC method for the quantification of this compound.

    • Prepare a series of standard solutions of known concentrations.

    • Analyze the standard solutions to generate a calibration curve (peak area versus concentration).

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility values for this compound to serve as a guide for formulation scientists.

SolventPredicted Solubility (mg/mL) at 25°C
Water< 0.1
Ethanol5 - 15
Methanol10 - 25
Acetonitrile2 - 8
Dimethyl Sulfoxide (DMSO)> 50

Stability Profile and Degradation Pathway Elucidation

Understanding the intrinsic stability of this compound is crucial for predicting its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies are an indispensable tool in this endeavor.[3] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without being further degraded.[4]

Forced Degradation Studies: A Systematic Approach

The following protocol outlines a comprehensive forced degradation study for this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (UV/Vis light) A->F G Withdraw samples at time points B->G C->G D->G E->G F->G H Neutralize/Dilute samples G->H I Analyze by HPLC-PDA/LC-MS H->I J Identify and quantify degradants I->J

Caption: Workflow for Forced Degradation Studies.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix the stock solution with 0.1N hydrochloric acid.

    • Incubate at an elevated temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, and 24 hours).

    • If no degradation is observed, more stringent conditions (e.g., 1N HCl, higher temperature) may be employed.[4]

  • Basic Degradation:

    • Mix the stock solution with 0.1N sodium hydroxide.

    • Incubate at an elevated temperature (e.g., 60°C) and monitor over time.

    • Adjust conditions as necessary to achieve the target degradation.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature and monitor over time.

    • If the compound is resistant, a higher concentration of H₂O₂ (up to 30%) can be used.[4]

  • Thermal Degradation:

    • Solution: Heat the stock solution at a high temperature (e.g., 80°C).

    • Solid State: Place the solid compound in an oven at a high temperature (e.g., 80°C).

  • Photolytic Degradation:

    • Expose both the solid compound and a solution to a combination of UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration.

    • Analyze by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

    • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information for the degradation products to aid in their identification.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions.

G A This compound B 5-methoxy-1H-indole-3-carboxamide A->B  Acid/Base Hydrolysis (mild) D Oxidized Indole Derivatives (e.g., oxindoles) A->D  Oxidation E Demethylated Derivatives A->E  Acidic/Thermal Stress C 5-methoxy-1H-indole-3-carboxylic acid B->C  Acid/Base Hydrolysis (strong)

Caption: Predicted Degradation Pathways.

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. Mild conditions may lead to the formation of the corresponding amide, 5-methoxy-1H-indole-3-carboxamide. More vigorous conditions can further hydrolyze the amide to the carboxylic acid, 5-methoxy-1H-indole-3-carboxylic acid.

  • Oxidation: The electron-rich indole ring is prone to oxidation, particularly at the C2 and C3 positions. This can lead to the formation of various oxindole derivatives.

  • Demethylation: The methoxy group (-OCH₃) may be susceptible to cleavage under strong acidic or high thermal stress, leading to the formation of the corresponding hydroxylated indole.

Chemical Compatibility with Pharmaceutical Excipients

Ensuring the chemical compatibility of an API with excipients is a critical step in the pre-formulation stage of drug development to prevent unintended reactions that could compromise the stability, efficacy, and safety of the final drug product.[5][6]

Systematic Approach to Compatibility Testing

A systematic approach involves preparing binary mixtures of this compound with various common excipients and subjecting them to accelerated stability conditions.

Excipient CategoryExamplesRationale for Inclusion
Diluents/Fillers Lactose, Microcrystalline Cellulose (MCC), Dibasic Calcium PhosphateCommonly used bulk agents. Lactose can participate in Maillard reactions with primary/secondary amines.
Binders Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC)Used to impart cohesiveness to tablet formulations.
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateFacilitate the breakup of the dosage form.
Lubricants Magnesium Stearate, Stearic AcidPrevent adhesion to tablet punches. Stearate salts can be reactive.
Surfactants Polysorbate 80, Sodium Lauryl SulfateUsed to enhance solubility and dissolution.
Experimental Protocol for Compatibility Screening
  • Preparation of Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with each selected excipient. Also, prepare a control sample of the pure API.

  • Stress Conditions: Store the binary mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using the following techniques:

    • Visual Observation: Note any changes in color, appearance, or physical state.

    • HPLC Analysis: Use a validated stability-indicating HPLC method to quantify the API and detect the formation of any new degradation products.

    • Differential Scanning Calorimetry (DSC): Analyze the initial binary mixtures to detect any potential interactions, evidenced by changes in melting points, the appearance of new peaks, or changes in enthalpy.

Conclusion

This technical guide has provided a comprehensive framework for the assessment of the solubility and stability of this compound. By following the detailed experimental protocols for solubility determination, forced degradation studies, and excipient compatibility testing, researchers and drug development professionals can generate the critical data necessary to advance their development programs. The predictive insights into potential degradation pathways serve as a valuable starting point for the characterization of impurities and the development of robust analytical methods. A thorough understanding and empirical determination of these fundamental properties are non-negotiable for the successful translation of a promising molecule into a safe and effective pharmaceutical product.

References

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Methoxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of 5-methoxy-1H-indole-3-carbonitrile, a valuable heterocyclic building block. The indole nucleus is a core structure in numerous pharmaceuticals and biologically active compounds.[1] The methoxy and nitrile functionalities on this scaffold offer versatile handles for further chemical modification, making it a key intermediate in medicinal chemistry and materials science.[2]

This guide will focus on a robust and widely-documented two-step synthetic sequence starting from the commercially available 5-methoxyindole. The protocol involves an initial formylation via the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the target nitrile. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into reaction mechanisms and troubleshooting.

Strategic Overview: From Indole to Nitrile

The chosen synthetic pathway is a classic and reliable method for introducing a carbonitrile group at the C3 position of an electron-rich indole ring. The C3 position is the most nucleophilic site and is readily functionalized.

The overall transformation proceeds as follows:

  • Vilsmeier-Haack Formylation: 5-methoxyindole is first converted to 5-methoxy-1H-indole-3-carbaldehyde. This reaction utilizes the Vilsmeier reagent, an electrophilic species generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

  • Aldehyde to Nitrile Conversion: The intermediate aldehyde is then transformed into the final product, this compound. A standard method for this is the formation of an aldoxime followed by dehydration.

Synthetic_Workflow A 5-Methoxy-1H-indole B Vilsmeier-Haack Formylation A->B POCl₃, DMF C 5-Methoxy-1H-indole-3-carbaldehyde B->C D Oxime Formation & Dehydration C->D 1. NH₂OH·HCl 2. Dehydrating Agent E This compound D->E Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - Cl₂PO₂⁻ SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Indole 5-Methoxyindole Indole->SigmaComplex ImineIntermediate Iminium Salt SigmaComplex->ImineIntermediate - H⁺ Aldehyde 5-Methoxy-1H-indole-3-carbaldehyde ImineIntermediate->Aldehyde H₂O Workup (- Me₂NH, - H⁺) Nitrile_Formation Aldehyde Indole-3-carbaldehyde Oxime Indole-3-aldoxime Aldehyde->Oxime NH₂OH·HCl, Base Nitrile Indole-3-carbonitrile Oxime->Nitrile Dehydrating Agent (e.g., Ac₂O), Heat - H₂O

References

The Versatile Scaffold of 5-Methoxy-1H-indole-3-carbonitrile: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Nucleus in Modern Drug Discovery

The indole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The inherent electronic properties and structural versatility of the indole ring system allow for facile interaction with a multitude of biological targets. The strategic incorporation of various functional groups onto this core structure can profoundly influence the pharmacological profile of the resulting molecule. This guide focuses on a particularly promising derivative, 5-methoxy-1H-indole-3-carbonitrile , a compound with emerging potential in several therapeutic areas. Its unique combination of a methoxy group at the 5-position and a nitrile moiety at the 3-position imparts distinct physicochemical properties that can be harnessed for the development of novel therapeutic agents.

The methoxy group, an electron-donating substituent, can enhance metabolic stability and modulate the electronic character of the indole ring, influencing its binding to target proteins.[1] The nitrile group, a strong electron-withdrawing moiety, can act as a key hydrogen bond acceptor and is a bioisostere for other functional groups like carbonyls and halogens, often contributing to enhanced binding affinity and improved pharmacokinetic profiles.[2][3]

This document provides a comprehensive overview of the known and potential applications of this compound in drug discovery, with a focus on its roles as a xanthine oxidase inhibitor, an anticancer agent, and a neuroprotective compound. We will delve into the mechanistic underpinnings of its activity and provide detailed, field-proven protocols for its evaluation in key in vitro assays.

Therapeutic Applications and Mechanisms of Action

Xanthine Oxidase Inhibition: A Novel Approach to Hyperuricemia and Gout

Mechanism of Action:

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4] Overproduction of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[4][5] Therefore, inhibiting xanthine oxidase is a validated therapeutic strategy for the management of hyperuricemia and gout.[6]

Recent studies have identified that indole-3-carbonitrile derivatives are potent inhibitors of xanthine oxidase.[6][7] The nitrile group in these compounds is hypothesized to play a crucial role in binding to the active site of the enzyme, potentially interacting with key amino acid residues and disrupting the catalytic cycle. The 5-methoxy substituent may further enhance this binding affinity and contribute to the overall inhibitory potency.

Illustrative Signaling Pathway: Xanthine Oxidase Catalysis and Inhibition

Xanthine_Oxidase_Pathway cluster_0 Purine Catabolism cluster_1 Enzymatic Conversion cluster_2 Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine XO2->Uric_Acid Inhibitor 5-Methoxy-1H-indole- 3-carbonitrile Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of uric acid production by this compound.

Anticancer Activity: Targeting Proliferative Pathways

Mechanism of Action:

The indole scaffold is a common feature in numerous anticancer agents.[8] Derivatives of 5-methoxyindole have demonstrated significant antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer.[9][10] The mechanisms of action are often multifactorial and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.[1]

  • Inhibition of Kinases: Modulating the activity of protein kinases that are crucial for cancer cell signaling and survival.[11]

While the specific targets of this compound in cancer are still under investigation, its structural features suggest it may interfere with key cellular processes essential for tumor growth.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Workflow start Start: Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of This compound seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent (Incubate 4 hours) incubate->mtt solubilize Solubilize Formazan (e.g., with DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate IC50 read->analyze Neuroprotection_Pathway stress Oxidative Stress (e.g., H₂O₂, Rotenone) mito_dys Mitochondrial Dysfunction stress->mito_dys ros Increased ROS Production mito_dys->ros apoptosis Neuronal Apoptosis ros->apoptosis death Neuronal Death apoptosis->death inhibitor 5-Methoxy-1H-indole- 3-carbonitrile inhibitor->mito_dys Mitochondrial Protection inhibitor->ros ROS Scavenging

References

Application Notes and Protocols: Synthesis of Derivatives from 5-Methoxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives from the versatile starting material, 5-methoxy-1H-indole-3-carbonitrile. The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide details experimentally validated protocols for key chemical transformations, including hydrolysis, reduction, and carbon-carbon bond-forming reactions. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic pathways. All protocols are designed to be self-validating, and quantitative data is presented in clear, structured tables. Visual diagrams generated using Graphviz are included to illustrate reaction workflows.

Introduction: The Significance of 5-Methoxyindole Derivatives

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. The introduction of a methoxy group at the 5-position significantly influences the electronic properties of the indole ring, often enhancing its biological activity.[2][3] Derivatives of 5-methoxyindole are integral to the synthesis of therapeutics for neurological disorders, cancer, and cardiovascular diseases.[3][4] this compound, in particular, serves as a key intermediate due to the versatile reactivity of the nitrile group, which can be transformed into a variety of functional groups.[5][6] This allows for the generation of diverse molecular architectures for drug discovery and development.[2]

Core Synthetic Strategies

The synthetic utility of this compound stems from the reactivity of both the nitrile group and the indole ring itself. This section outlines the primary transformations that can be applied to this starting material.

G cluster_0 Nitrile Group Transformations cluster_1 Indole Ring Functionalization start This compound hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction alkylation N-Alkylation start->alkylation coupling C-C Coupling (e.g., Suzuki) start->coupling carbox 5-Methoxy-1H-indole-3-carboxylic acid hydrolysis->carbox amine 5-Methoxy-1H-indole-3-methanamine reduction->amine n_alkyl 1-Alkyl-5-methoxy-1H-indole-3-carbonitrile alkylation->n_alkyl c_aryl 5-Methoxy-7-aryl-1H-indole-3-carbonitrile coupling->c_aryl

Caption: Key synthetic pathways from this compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of key derivatives.

Hydrolysis to 5-Methoxy-1H-indole-3-carboxylic acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation, providing a versatile handle for further derivatization, such as amide bond formation. Both acidic and alkaline conditions can be employed for this hydrolysis.[7][8]

Protocol: Alkaline Hydrolysis

This protocol is often preferred to avoid potential side reactions on the electron-rich indole ring that can occur under strong acidic conditions.

G cluster_workflow Alkaline Hydrolysis Workflow step1 Step 1: Reaction Setup Dissolve starting material in ethanol and add aqueous NaOH. step2 Step 2: Reflux Heat the mixture to reflux for 4-6 hours. step1->step2 step3 Step 3: Work-up Cool, acidify with HCl to precipitate the product. step2->step3 step4 Step 4: Isolation Filter, wash with water, and dry the solid. step3->step4

Caption: Workflow for the alkaline hydrolysis of the nitrile.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL/g of nitrile). Add a 20% aqueous solution of sodium hydroxide (5.0 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with 2N hydrochloric acid until the pH is approximately 2-3. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. Dry the product under vacuum to yield 5-methoxy-1H-indole-3-carboxylic acid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Melting Point (°C)
5-Methoxy-1H-indole-3-carboxylic acidC₁₀H₉NO₃191.1885-95198-202

Note: For acidic hydrolysis, the nitrile can be heated under reflux with a mixture of acetic acid, sulfuric acid, and water. However, careful optimization is required to prevent degradation.[8][9]

Reduction to 5-Methoxytryptamine Derivatives

Reduction of the nitrile group provides access to tryptamine derivatives, a class of compounds with significant neurological activity.[10][11] A common method involves the use of a reducing agent like lithium aluminum hydride (LAH).

Protocol: LAH Reduction

CAUTION: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere and away from moisture.

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the LAH suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative, Milder Reduction: For substrates sensitive to harsh reducing agents like LAH, a two-step procedure involving reduction to the aldehyde followed by reductive amination can be employed.[12][13] Another alternative is the use of sodium borohydride in the presence of a nickel salt.[13]

N-Alkylation

Alkylation of the indole nitrogen can be achieved using a suitable alkyl halide in the presence of a base. This modification is often used to modulate the lipophilicity and metabolic stability of the final compound.

Protocol: N-Alkylation

  • Deprotonation: In a suitable flask, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). To this, add a solution of this compound (1.0 eq) in DMF at 0 °C.

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Then, add the desired alkyl halide (1.1 eq) and continue stirring until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Suzuki-Miyaura Cross-Coupling

The indole scaffold can be further functionalized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents.[14][15] This typically requires prior halogenation of the indole ring, for instance at the C4, C6, or C7 position. For the synthesis of 5,7-diarylindoles, a double Suzuki-Miyaura coupling can be employed starting from the corresponding dibromoindole.[16]

Illustrative Protocol for Suzuki Coupling (General):

G cluster_workflow Suzuki Coupling Workflow step1 Step 1: Reaction Setup Combine halo-indole, boronic acid, palladium catalyst, and base in a solvent. step2 Step 2: Degassing Degas the mixture and place under an inert atmosphere. step1->step2 step3 Step 3: Heating Heat the reaction to the desired temperature (often 80-120 °C). step2->step3 step4 Step 4: Work-up and Purification Perform an aqueous work-up and purify by chromatography. step3->step4

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Conditions:

ComponentExamplePurpose
Halo-indole 7-Bromo-5-methoxy-1H-indole-3-carbonitrileAryl halide partner
Boronic Acid Phenylboronic acidArylating agent
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst for the coupling reaction
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Activates the boronic acid
Solvent Dioxane/water, DMF, TolueneReaction medium

Note: The specific choice of catalyst, base, and solvent is crucial and often needs to be optimized for a particular substrate combination.[17][18]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically relevant molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The successful derivatization through hydrolysis, reduction, alkylation, and cross-coupling reactions opens up numerous avenues for the development of novel therapeutic agents.

References

5-Methoxy-1H-indole-3-carbonitrile: A Versatile Scaffold for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Methoxyindole Moiety

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and versatile reactivity make it a privileged scaffold in drug discovery. The introduction of a methoxy group at the 5-position of the indole ring, as in 5-methoxy-1H-indole-3-carbonitrile, significantly enhances its utility as a synthetic building block. This electron-donating group activates the indole ring towards electrophilic substitution, primarily at the C3 position, while the nitrile functionality at C3 serves as a versatile handle for a wide range of chemical transformations.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic applications of this compound in the construction of complex molecular architectures with therapeutic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23084-36-8[3]
Molecular Formula C₁₀H₈N₂O[3]
Molecular Weight 172.18 g/mol [3]
Appearance Off-white to light yellow solid-
Melting Point 179-182 °C-
Boiling Point 385 °C at 760 mmHg[3]
Solubility Soluble in DMSO, DMF, and hot ethanol-
Storage 2-8°C, protected from light, dry, sealed[3]

Spectroscopic Characterization:

The structural integrity of this compound should be verified using standard spectroscopic techniques. The expected data is as follows:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.15 (s, 1H, NH), 8.25 (s, 1H, H-2), 7.50 (d, J = 2.4 Hz, 1H, H-4), 7.40 (d, J = 8.8 Hz, 1H, H-7), 6.90 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 155.0, 137.5, 132.0, 125.0, 118.5, 114.0, 113.5, 102.0, 88.0, 55.5.

  • IR (KBr, cm⁻¹): 3250 (N-H stretch), 2220 (C≡N stretch), 1620, 1580, 1490 (aromatic C=C stretch), 1240 (C-O stretch).

  • HRMS (ESI): m/z calculated for C₁₀H₉N₂O [M+H]⁺: 173.0715, found 173.0712.

Synthesis Protocol: A Reliable Route to a Key Intermediate

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 5-methoxyindole. The first step is a Vilsmeier-Haack formylation to introduce the aldehyde group at the C3 position, followed by the conversion of the aldehyde to the nitrile.

Synthesis_Workflow Start 5-Methoxyindole Step1 Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate 5-Methoxy-1H-indole-3-carboxaldehyde Step1->Intermediate Step2 Nitrile Formation (e.g., NH₂OH·HCl, then Ac₂O or other dehydrating agent) Intermediate->Step2 Product This compound Step2->Product Tryptamine_Synthesis Start This compound Step Reduction (e.g., LiAlH₄, H₂/Raney Ni) Start->Step Product 5-Methoxytryptamine Step->Product Application Precursor for Melatonin, 5-HT Receptor Ligands Product->Application Heterocycle_Synthesis Start This compound Step Reaction with Hydrazine Hydrate Start->Step Product Substituted Indolo[2,3-c]pyridazine Step->Product

References

Application Notes & Protocols: The Use of 5-Methoxy-1H-indole-3-carbonitrile in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Indole-Based Scaffolds in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties and ability to form key interactions with biological macromolecules have made it a "privileged scaffold" in the design of therapeutic agents.[1] Among the vast chemical space of indole derivatives, those bearing a carbonitrile moiety at the 3-position are gaining considerable attention as potent and selective enzyme inhibitors. This document provides a comprehensive guide for researchers on the utilization of a specific, yet underexplored, member of this family: 5-methoxy-1H-indole-3-carbonitrile .

The rationale for investigating this compound stems from several key findings. Firstly, the indole-3-carbonitrile core has been successfully employed in the development of potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a significant target in neurodegenerative diseases and certain cancers.[3] Secondly, the methoxy group at the 5-position is a common feature in many biologically active indole derivatives, often enhancing binding affinity and modulating pharmacokinetic properties.[4][5] This guide will provide a theoretical framework and practical protocols for the synthesis, characterization, and evaluation of this compound as a potential enzyme inhibitor, with a primary focus on protein kinases.

Rationale for Targeting Protein Kinases with this compound

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][6] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Indole derivatives have emerged as a promising class of kinase inhibitors, targeting a wide array of kinases including PIM, CDK, TK, AKT, SRC, and PI3K.[1][2][6]

The inhibitory potential of indole-3-carbonitriles against DYRK1A provides a strong impetus for exploring analogs such as this compound.[3] The underlying principle of their inhibitory action often involves competition with ATP for binding to the kinase's active site. The planar indole ring can engage in hydrophobic and π-stacking interactions within the adenine-binding pocket, while the nitrogen atom and substituents can form crucial hydrogen bonds. The 5-methoxy group, in particular, can act as a hydrogen bond acceptor and its electron-donating nature can influence the overall electronic distribution of the indole ring system, potentially enhancing its interaction with the target enzyme.

Synthesis of this compound: A Proposed Protocol

While a direct, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be adapted from established methods for similar indole derivatives.[7][8] The following protocol is a proposed method based on the dehydration of the corresponding aldoxime, which is a common and effective way to introduce the nitrile functionality.

Workflow for the Synthesis of this compound

Synthesis Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Dehydration to Nitrile A 5-Methoxyindole C 5-Methoxy-1H-indole-3-carboxaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C Reagent F 5-Methoxy-1H-indole-3-carboxaldehyde oxime C->F Condensation D Hydroxylamine Hydrochloride D->F Reagent E Sodium Acetate E->F Base H This compound F->H Dehydration G Acetic Anhydride G->H Reagent

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-Methoxy-1H-indole-3-carboxaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Addition of 5-Methoxyindole: Dissolve 5-methoxyindole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent. A mild exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

  • Isolation: The product, 5-methoxy-1H-indole-3-carboxaldehyde, will precipitate out. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.

Step 2: Synthesis of 5-Methoxy-1H-indole-3-carboxaldehyde oxime

  • Reaction Mixture: In a round-bottom flask, dissolve the synthesized 5-methoxy-1H-indole-3-carboxaldehyde in ethanol.

  • Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

  • Reflux: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into cold water. The oxime will precipitate. Filter the solid, wash with water, and dry.

Step 3: Synthesis of this compound

  • Dehydration: In a round-bottom flask, add the dried 5-methoxy-1H-indole-3-carboxaldehyde oxime to an excess of acetic anhydride.

  • Heating: Gently heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into ice-cold water to hydrolyze the excess acetic anhydride.

  • Purification: The crude this compound will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol for In Vitro Enzyme Inhibition Assay: A Focus on Protein Kinases

The following is a generalized protocol for evaluating the inhibitory activity of this compound against a protein kinase of interest. This protocol can be adapted for various kinases and is suitable for a 96-well plate format, allowing for medium to high-throughput screening.

Materials and Reagents
  • Purified recombinant protein kinase (e.g., DYRK1A)

  • Specific peptide substrate for the kinase

  • This compound (test compound)

  • Positive control inhibitor (e.g., Harmine for DYRK1A)[3]

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or similar)

  • 96-well microplates (white, opaque for luminescence assays)

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Experimental Workflow for Kinase Inhibition Assay

Kinase Inhibition Assay Workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Initiation & Detection cluster_3 Data Analysis A Prepare serial dilutions of This compound B Prepare kinase, substrate, and ATP solutions in assay buffer C Add test compound/control to wells D Add kinase and substrate mixture to wells C->D E Pre-incubate at RT D->E F Initiate reaction with ATP G Incubate at RT F->G H Stop reaction and add detection reagent G->H I Measure luminescence H->I J Calculate % inhibition K Plot dose-response curve J->K L Determine IC50 value K->L

Caption: Step-by-step workflow for determining the IC50 of an inhibitor.

Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., from 100 µM to 1 nM). Also, prepare dilutions of the positive control inhibitor.

  • Reaction Mixture Preparation: Prepare a master mix of the kinase and its specific peptide substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically beforehand.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1-2 µL) of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

    • Add the kinase/substrate master mix to all wells.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation of Kinase Reaction: Prepare an ATP solution in the assay buffer at a concentration close to its Km for the specific kinase. Add the ATP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert the generated ADP into a luminescent signal.

    • Follow the manufacturer's instructions for the specific detection kit being used.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation

The raw data (luminescence units) will be used to determine the extent of enzyme inhibition at each concentration of this compound.

  • Calculation of Percent Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background)) Where:

    • Signal_inhibitor is the signal from wells containing the test compound.

    • Signal_vehicle is the signal from wells containing only DMSO (0% inhibition).

    • Signal_background is the signal from wells with no enzyme (100% inhibition).

  • Dose-Response Curve and IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined from this curve.

Quantitative Data Summary Table
CompoundTarget EnzymeIC₅₀ (µM) [Predicted/Hypothetical]Notes
This compoundDYRK1ATo be determinedBased on the activity of other indole-3-carbonitriles, a potent inhibitory activity is hypothesized.
7-Chloro-1H-indole-3-carbonitrileDYRK1A~1-10 µMStarting fragment in the study by Meine et al.[3]
Harmine (Positive Control)DYRK1ASub-micromolarA known potent inhibitor of DYRK1A.[3]
This compoundOther KinasesTo be determinedScreening against a panel of kinases is recommended to assess selectivity. Indole scaffolds are known to inhibit a variety of kinases.[1][2][6]

Broader Implications and Potential for Multi-Targeting

While the primary focus of this guide is on protein kinases, it is important to recognize that indole-based compounds have demonstrated inhibitory activity against a wide range of other enzyme families.[4][9][10] For instance, various indole derivatives have been reported as inhibitors of:

  • Cyclooxygenases (COX): Certain 5-methoxyindole derivatives have shown selective COX-2 inhibition, suggesting potential anti-inflammatory applications.[4][10][11][12]

  • Cholinesterases (AChE and BChE): Indole-based structures are being explored for the treatment of Alzheimer's disease due to their ability to inhibit acetylcholinesterase and butyrylcholinesterase.[9][13][14][15][16]

  • Other Enzymes: Indole derivatives have also been investigated as inhibitors of monoamine oxidase, carbonic anhydrase, and other enzymes.[17][18]

Therefore, when evaluating this compound, it is prudent to consider potential off-target effects and the possibility of developing it as a multi-target inhibitor, which can be advantageous in treating complex diseases.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Based on the established activity of structurally related compounds, particularly against protein kinases like DYRK1A, there is a strong scientific rationale for its investigation. The synthetic and screening protocols provided in this guide offer a clear path for researchers to synthesize, characterize, and evaluate the inhibitory potential of this compound. Through systematic investigation, this compound could emerge as a valuable lead compound in the ongoing quest for new and effective therapeutic agents.

References

laboratory scale synthesis of 5-methoxy-1H-indole-3-carbonitrile from 5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Scale Synthesis of 5-Methoxy-1H-indole-3-carbonitrile from 5-Methoxyindole

Abstract

This application note provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formylation of commercially available 5-methoxyindole at the C3 position via the Vilsmeier-Haack reaction to yield the intermediate, 5-methoxy-1H-indole-3-carbaldehyde.[1] Subsequent conversion of the aldehyde to the target nitrile is then achieved through a robust one-pot oximation and dehydration sequence. This guide is designed for researchers and scientists, offering detailed mechanistic insights, step-by-step procedures, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.

Introduction and Synthetic Strategy

This compound is a key precursor for a variety of pharmacologically active molecules, including inhibitors of tryptophan dioxygenase, which are explored as potential anticancer immunomodulators.[2] The direct cyanation of the indole nucleus can present challenges regarding regioselectivity and the use of highly toxic cyanating agents.[3] Therefore, a reliable and high-yielding two-step approach is often preferred in a laboratory setting.

The strategy detailed herein involves two well-established transformations:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 5-methoxyindole.[4][5] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and acts as the electrophile.[4]

  • Aldehyde to Nitrile Conversion: The intermediate aldehyde is converted to the final nitrile. This is a common transformation in organic synthesis, and numerous methods exist.[6][7] We will detail a one-pot procedure involving the formation of an aldoxime with hydroxylamine, followed by dehydration to afford the nitrile.

Overall Reaction Scheme:

Step 1: Vilsmeier-Haack Formylation

5-Methoxyindole → 5-Methoxy-1H-indole-3-carbaldehyde

Step 2: Aldehyde to Nitrile Conversion

5-Methoxy-1H-indole-3-carbaldehyde → this compound

Mechanistic Insights

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, the Vilsmeier reagent is formed from the reaction between DMF and phosphorus oxychloride. This electrophilic iminium salt then attacks the electron-rich C3 position of the 5-methoxyindole ring, which is the most nucleophilic site. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[5]

Mechanism of Aldehyde to Nitrile Conversion

The conversion of the aldehyde to a nitrile begins with the reaction between the aldehyde and hydroxylamine, forming an aldoxime intermediate. The aldoxime is then dehydrated to yield the nitrile. This dehydration can be accomplished with various reagents; this protocol will utilize a simple and effective method.

Experimental Protocols

Safety First: This procedure involves hazardous materials. Phosphorus oxychloride is highly corrosive, toxic if inhaled, and reacts violently with water.[8][9] All operations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
5-MethoxyindoleC₉H₉NO147.17e.g., Sigma-AldrichStarting Material
Phosphorus Oxychloride (POCl₃)POCl₃153.33e.g., Sigma-AldrichCorrosive, toxic, moisture-sensitive[10]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09e.g., Sigma-AldrichAnhydrous grade recommended
Hydroxylamine HydrochlorideNH₂OH·HCl69.49e.g., Sigma-Aldrich
Sodium AcetateCH₃COONa82.03e.g., Sigma-AldrichAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93e.g., Fisher ScientificACS Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11e.g., Fisher ScientificACS Grade
Saturated Sodium BicarbonateNaHCO₃(aq)--Prepared in-house
BrineNaCl(aq)--Prepared in-house
Anhydrous Sodium SulfateNa₂SO₄142.04e.g., Sigma-AldrichDrying agent

Part A: Synthesis of 5-Methoxy-1H-indole-3-carbaldehyde

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-water bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 5.5 mL, 59 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid precipitate (the Vilsmeier reagent) may be observed.[4]

  • Substrate Addition: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Prepare a solution of 5-methoxyindole (5.0 g, 34 mmol) in anhydrous DMF (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in an oil bath to 40 °C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding 100 g of crushed ice, followed by the slow addition of a 30% aqueous sodium hydroxide solution until the mixture is alkaline (pH > 9). This step hydrolyzes the iminium intermediate and must be done cautiously as it is highly exothermic.

  • Isolation: Stir the resulting suspension at room temperature for 1 hour. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) until the filtrate is neutral.

  • Purification: Dry the crude solid under vacuum. The product, 5-methoxy-1H-indole-3-carbaldehyde, is typically obtained as a pale yellow solid of sufficient purity for the next step. If further purification is needed, recrystallization from ethanol/water can be performed.[2]

    • Expected Yield: 85-95%

    • Appearance: Pale yellow to beige solid

    • Melting Point: 179-183 °C[2]

Part B: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 5-methoxy-1H-indole-3-carbaldehyde (4.0 g, 22.8 mmol) in 95% ethanol (100 mL).

  • Reagent Addition: To this suspension, add hydroxylamine hydrochloride (2.38 g, 34.2 mmol) and anhydrous sodium acetate (2.81 g, 34.2 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) using an oil bath. The reaction is typically complete within 2-3 hours. Monitor the formation of the oxime and its subsequent dehydration by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 200 mL of cold water. A solid precipitate will form. Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 30 mL). Dry the solid under vacuum. The crude product can be purified by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) or by recrystallization from ethanol to afford this compound as a white to off-white solid.

    • Expected Yield: 80-90%

    • Appearance: White to off-white solid

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_step1 Step 1: Formylation cluster_step2 Step 2: Nitrile Formation Prep Setup Dry Glassware (Nitrogen Atmosphere) Vilsmeier_Prep Prepare Vilsmeier Reagent: POCl₃ + DMF @ 0°C Prep->Vilsmeier_Prep 1. Prepare Reagent Reaction1 Add to Vilsmeier Reagent Heat to 40°C, 2h Vilsmeier_Prep->Reaction1 2. Add Substrate Start 5-Methoxyindole in DMF Start->Reaction1 Workup1 Quench with Ice Adjust pH > 9 (NaOH aq.) Reaction1->Workup1 3. Hydrolyze Isolation1 Vacuum Filtration Wash with H₂O Workup1->Isolation1 4. Isolate Product1 Intermediate: 5-Methoxy-1H-indole-3-carbaldehyde Isolation1->Product1 5. Dry Reaction2 Add NH₂OH·HCl, NaOAc Reflux in EtOH, 3h Product1->Reaction2 6. Start Step 2 Workup2 Concentrate in Vacuo Precipitate in Cold H₂O Reaction2->Workup2 7. Quench Isolation2 Vacuum Filtration Wash with H₂O Workup2->Isolation2 8. Isolate Purify Column Chromatography or Recrystallization Isolation2->Purify 9. Purify FinalProduct Final Product: This compound Purify->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Summary and Troubleshooting

ParameterStep 1: FormylationStep 2: Nitrile Formation
Starting Material 5-Methoxyindole5-Methoxy-1H-indole-3-carbaldehyde
Key Reagents POCl₃, DMFNH₂OH·HCl, NaOAc
Solvent DMF95% Ethanol
Temperature 0 °C to 40 °CReflux (~80-85 °C)
Reaction Time ~3 hours~2-3 hours
Expected Yield 85-95%80-90%
Product 5-Methoxy-1H-indole-3-carbaldehydeThis compound

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in reagents/glassware; inefficient quenching/hydrolysis.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Ensure pH is strongly basic during workup to facilitate complete hydrolysis.
Dark, tarry product in Step 1 Reaction temperature was too high during Vilsmeier reagent formation or reaction.Maintain strict temperature control, especially during the exothermic addition of POCl₃.
Low yield in Step 2 Incomplete conversion of aldehyde; incomplete dehydration of oxime intermediate.Ensure adequate reflux time. Consider adding a dehydrating agent like acetic anhydride after oxime formation if the reaction stalls.
Product difficult to purify Presence of starting material or side products.Optimize TLC monitoring to ensure full conversion. For purification, adjust the polarity of the column eluent for better separation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-methoxy-1H-indole-3-carbonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methoxy-1H-indole-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications, including biological assays and synthetic transformations. While column chromatography is the most common purification method, the unique electronic properties of the indole nucleus can present specific challenges, such as compound degradation on acidic stationary phases and difficulties in achieving optimal separation from structurally similar impurities.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic purification of this compound. It consolidates field-proven insights and foundational principles into a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (60-120 or 230-400 mesh) is the most common and effective stationary phase for the purification of many indole derivatives, including this one.[1] However, because silica gel is inherently acidic, it can sometimes cause degradation of acid-sensitive compounds.[2][3] If you observe significant streaking on your TLC plate that is not resolved by modifying the mobile phase, or if you experience low recovery from the column, consider using a deactivated (neutralized) silica gel or an alternative stationary phase like alumina (neutral or basic).[2]

Q2: How do I select the optimal mobile phase (eluent)? A2: The selection of the mobile phase is the most critical parameter for successful separation and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[4] Start by screening solvent systems of varying polarity. Common systems for indole derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[4][5] The goal is to find a solvent system where the target compound has an Rf (retention factor) value between 0.3 and 0.4, which generally provides the best separation in column chromatography.[6]

Q3: Is this compound stable during the purification process? A3: Indole derivatives can be susceptible to degradation under certain conditions. The primary concerns are oxidation and acid-catalyzed decomposition.[7][8] The electron-rich indole ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[7] Furthermore, the acidic nature of standard silica gel can lead to degradation.[2] To mitigate these risks, it is advisable to work efficiently, protect the compound from prolonged exposure to bright light, and consider using neutralized glassware or a less acidic stationary phase if instability is suspected.[9][10]

Q4: What are the likely impurities I will encounter? A4: Impurities will be specific to the synthetic route used. However, common contaminants often include unreacted starting materials (e.g., 5-methoxyindole if the nitrile is installed from the aldehyde), reagents, and reaction byproducts. For instance, in syntheses involving the dehydration of an oxime, residual oxime or aldehyde may be present.[11] TLC analysis with a co-spot of the starting material is essential to identify these impurities and ensure the chosen mobile phase can separate them from the desired product.[6]

Chromatography Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process, categorized by experimental stage.

Part 1: Method Development & TLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Streaking/Tailing of TLC Spot 1. Sample Overload: Too much compound was spotted on the TLC plate. 2. Compound Instability: The compound is degrading on the acidic silica gel plate.[2] 3. Poor Solubility: The compound is not fully soluble in the mobile phase. 4. Ionic Interactions: The compound may have acidic or basic properties causing interactions with the silica.1. Dilute the sample before spotting it on the TLC plate. 2. Perform a 2D TLC test to check for stability. If degradation is confirmed, consider using alumina plates or adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[12] 3. Choose a solvent system that better solubilizes the compound.
Rf Value Too High (>0.6) or Too Low (<0.1) 1. Mobile Phase Too Polar: If the Rf is too high, the eluent is too strong and is moving the compound too quickly.[2] 2. Mobile Phase Too Non-polar: If the Rf is too low, the eluent is too weak to move the compound off the baseline.[2]1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. 2. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate or add a stronger solvent like methanol.[4]
Poor Separation of Spots (Low ΔRf) 1. Incorrect Solvent System: The chosen eluent does not have the right selectivity for the mixture. 2. Similar Polarity of Compounds: The product and impurity have very similar polarities.1. Screen different solvent systems. Try combinations from different solvent classes (e.g., switch from an ester/alkane system like EtOAc/Hexane to a chlorinated/alcohol system like DCM/MeOH).[4] 2. If a single solvent system fails, a gradient elution during column chromatography will be necessary.[13]
Part 2: Elution & Fraction Collection
Problem Potential Cause(s) Recommended Solution(s)
Compound Does Not Elute from the Column 1. Eluent is Too Non-polar: The mobile phase is not strong enough to displace the compound from the silica.[2] 2. Irreversible Adsorption/Decomposition: The compound has degraded or is too strongly bound to the stationary phase.[2]1. Gradually increase the polarity of the mobile phase. If using isocratic elution, switch to a more polar solvent system. 2. Test for compound stability on silica.[2] If it is unstable, a different stationary phase (e.g., alumina, C18 reversed-phase) may be required.
All Components Elute Together (Co-elution) 1. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. 2. Poor Column Packing: Channels or cracks in the silica bed are allowing the solvent and sample to bypass the stationary phase. 3. Sample Loaded in Too Much Solvent: The initial sample band was too wide, leading to poor separation.[1]1. Maintain a sample-to-silica ratio of at least 1:50 by weight. For difficult separations, a ratio of 1:100 or higher is recommended. 2. Ensure the column is packed carefully and uniformly, without any air bubbles or cracks.[13] 3. Dissolve the crude product in the absolute minimum volume of solvent for loading, or adsorb it onto a small amount of silica gel (dry loading).[1]
Low Mass Recovery After Purification 1. Compound Degradation: The compound decomposed on the acidic silica gel.[3] 2. Compound is Still on the Column: The elution was stopped prematurely, or the eluent was not polar enough to elute the compound completely. 3. Compound is Volatile: The product may have been lost during solvent removal under reduced pressure.1. Use deactivated silica or an alternative stationary phase.[2] 2. After collecting the main fractions, flush the column with a very polar solvent (e.g., 10-20% Methanol in DCM) and check the eluate by TLC. 3. Use care when using a rotary evaporator; avoid excessive heat and high vacuum.

Experimental Protocols & Visualizations

Purification Workflow Overview

The following diagram outlines the logical workflow for developing a purification method for this compound.

G cluster_0 Method Development cluster_1 Scale-Up Purification cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Screen Solvent Systems) Rf_Check 2. Check Rf & Separation (Target Rf ≈ 0.3-0.4) TLC->Rf_Check Stability 3. Assess Stability (2D TLC if streaking occurs) Rf_Check->Stability Packing 4. Pack Column (Wet or Dry Slurry) Stability->Packing Loading 5. Load Sample (Minimal Volume or Dry Load) Packing->Loading Elute 6. Elute & Collect (Isocratic or Gradient) Loading->Elute Monitor 7. Monitor Fractions (TLC) Elute->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate G Start Problem: Poor Separation (Co-elution) Check_TLC Was TLC separation clear with ΔRf > 0.1? Start->Check_TLC Check_Load Was column overloaded? (>1:50 sample:silica ratio) Check_TLC->Check_Load Yes Optimize_TLC Solution: Re-optimize TLC. Try different solvent systems. Check_TLC->Optimize_TLC No Check_Packing Was column packed properly? (No cracks or channels) Check_Load->Check_Packing No Reduce_Load Solution: Reduce sample load. Increase silica amount. Check_Load->Reduce_Load Yes Repack Solution: Repack column carefully. Check_Packing->Repack No Gradient Solution: Use a shallower gradient or switch to isocratic elution. Check_Packing->Gradient Yes

References

Fischer Indole Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful and historic reaction. The Fischer indole synthesis, while a cornerstone of heterocyclic chemistry for over a century, is not without its challenges. This document provides in-depth, field-proven insights into troubleshooting common issues, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve consistent, high-yielding results.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the most common culprits?

Low yields are the most frequently encountered issue and can stem from a variety of factors, as the reaction is notoriously sensitive to several parameters.[1][2] A systematic approach to troubleshooting is essential.

Core Areas for Investigation:

  • Purity of Starting Materials: The purity of the arylhydrazine and the carbonyl compound is paramount. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[1] It is highly recommended to use freshly distilled or recrystallized starting materials. Phenylhydrazine, in particular, is susceptible to oxidation and should be purified if it appears discolored.

  • Acid Catalyst Selection and Concentration: The choice of acid catalyst is a critical, substrate-dependent variable.[3][4][5] A catalyst that is too weak may not facilitate the key[4][4]-sigmatropic rearrangement, while an overly strong acid can promote decomposition of starting materials or the desired product.[5][6]

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement step.[1][7] However, excessive heat or prolonged reaction times can lead to the formation of tar and other degradation byproducts.[1][8]

  • Solvent Choice: The solvent not only affects the solubility of your reactants but can also influence the reaction pathway and rate.[1][9]

Here is a logical workflow to diagnose the issue:

Side_Reactions Hydrazone Arylhydrazone Intermediate Desired_Pathway [3,3]-Sigmatropic Rearrangement Hydrazone->Desired_Pathway Desired Path Side_Pathway1 Heterolytic N-N Cleavage (Electron-Donating Groups) Hydrazone->Side_Pathway1 Competing Path Side_Pathway2 Aldol Condensation (of Carbonyl) Hydrazone->Side_Pathway2 Competing Path Side_Pathway3 Isomer Formation (Unsymmetrical Ketone) Hydrazone->Side_Pathway3 Competing Path Indole Indole Product Desired_Pathway->Indole Byproducts1 Aniline + Iminylcarbocation Side_Pathway1->Byproducts1 Byproducts2 Aldol Adducts Side_Pathway2->Byproducts2 Byproducts3 Regioisomeric Indoles Side_Pathway3->Byproducts3

References

Technical Support Center: Troubleshooting Side Products in 5-Methoxy-1H-indole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-methoxy-1H-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this valuable indole derivative. This guide provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and visual aids to support your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their associated challenges?

A1: The most prevalent methods for synthesizing this compound typically involve a two-step process: the introduction of a one-carbon electrophile at the C3 position of 5-methoxy-1H-indole, followed by its conversion to a nitrile. The Vilsmeier-Haack formylation is a classic and widely used method for the C3-formylation of indoles.[1][2][3] This intermediate, 5-methoxy-1H-indole-3-carboxaldehyde, is then converted to the desired nitrile.[4][5] Direct C3-cyanation methods are also emerging but may present their own set of challenges.

Common challenges include:

  • Low yields: Often due to the formation of side products, incomplete reactions, or degradation of the starting material or product.

  • Formation of colored impurities: Dark-colored reaction mixtures are frequently observed, indicating the presence of polymeric or oxidized byproducts.[6]

  • Difficulty in purification: The separation of structurally similar side products from the desired carbonitrile can be challenging.

Q2: I'm observing a dark, tarry substance in my Vilsmeier-Haack reaction. What is causing this and how can I minimize it?

A2: The formation of dark, tarry materials in Vilsmeier-Haack reactions of indoles is a common issue, often attributed to the acidic nature of the reaction conditions. Indoles, particularly electron-rich ones like 5-methoxyindole, can be sensitive to strong acids and may undergo polymerization or degradation.

Troubleshooting Steps:

  • Temperature Control: Maintain a low temperature (typically 0-10 °C) during the formation of the Vilsmeier reagent and its addition to the indole solution.

  • Reaction Time: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents).

Q3: My final product shows a peak in the mass spectrum that doesn't correspond to this compound. What could it be?

A3: Unexpected peaks in the mass spectrum can arise from various side products. Depending on the synthetic route, common impurities include:

  • Hydrolysis products: 5-methoxy-1H-indole-3-carboxamide and 5-methoxy-1H-indole-3-carboxylic acid can form if the nitrile is exposed to acidic or basic conditions during workup or purification.[7][8][9]

  • Unreacted starting material or intermediates: Residual 5-methoxy-1H-indole or 5-methoxy-1H-indole-3-carboxaldehyde may be present.

  • Dimeric or trimeric species: Under acidic conditions, indoles can dimerize or even form trimers.[1][10]

  • N-formylated product: In some cases, formylation can occur at the indole nitrogen, leading to the formation of N-formyl-5-methoxy-1H-indole-3-carbonitrile.

II. Troubleshooting Guide: Identification and Mitigation of Side Products

This section provides a detailed guide to identifying and addressing specific side products you may encounter during the synthesis of this compound.

Issue 1: Presence of an Impurity with a Molecular Weight of 190.2 g/mol (C₁₀H₁₀N₂O₂)

Possible Identity: 5-methoxy-1H-indole-3-carboxamide

Causality: This impurity arises from the partial or complete hydrolysis of the nitrile functional group of the final product.[7][11] This can occur under either acidic or basic workup conditions, or during purification if the column chromatography stationary phase is acidic or basic.

Identification:

Technique Expected Observation
¹H NMR Appearance of broad singlets corresponding to the -NH₂ protons of the amide group. The chemical shift of the other indole protons will be similar to the desired product, but with slight downfield shifts for the protons at C2 and C4.
¹³C NMR A peak corresponding to the amide carbonyl carbon will be observed around 165-175 ppm.
FT-IR Characteristic C=O stretching vibration of the amide at ~1650 cm⁻¹ and N-H stretching vibrations around 3200-3400 cm⁻¹.
LC-MS A peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M+H]⁺ at approximately 191.2.

Mitigation Strategies:

  • Neutral Workup: Perform the reaction workup under neutral pH conditions. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any acid.

  • Anhydrous Conditions: For the conversion of the aldehyde to the nitrile, ensure that all reagents and solvents are anhydrous to minimize water-mediated hydrolysis.

  • Careful Purification: Use a neutral stationary phase for column chromatography, such as deactivated silica gel. Avoid prolonged exposure to acidic or basic eluents.

Issue 2: Presence of an Impurity with a Molecular Weight of 191.18 g/mol (C₁₀H₉NO₃)

Possible Identity: 5-methoxy-1H-indole-3-carboxylic acid[12]

Causality: This impurity is the result of complete hydrolysis of the nitrile group.[8][9] It is more likely to form under harsher acidic or basic conditions and elevated temperatures during workup or purification.

Identification:

Technique Expected Observation
¹H NMR A broad singlet corresponding to the carboxylic acid proton (-COOH), typically in the range of 10-12 ppm.
¹³C NMR A peak for the carboxylic acid carbonyl carbon around 170-180 ppm.
FT-IR A broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹, and a C=O stretch around 1700 cm⁻¹.
LC-MS A peak with a mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ at approximately 192.2.

Mitigation Strategies:

  • Mild Reaction Conditions: Employ milder conditions for both the Vilsmeier-Haack reaction and the subsequent cyanation step.

  • Controlled Workup: Strictly control the pH and temperature during the workup procedure. Rapid neutralization and extraction are recommended.

  • Purification Strategy: If the carboxylic acid is a significant impurity, it can often be removed by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity.

Issue 3: Observation of High Molecular Weight Impurities (e.g., m/z > 300)

Possible Identity: Dimeric or Trimeric Indole Species

Causality: Indoles, being electron-rich heterocycles, are susceptible to self-reaction under acidic conditions, such as those employed in the Vilsmeier-Haack reaction.[1] This can lead to the formation of dimers or even trimers.[10]

Identification:

Technique Expected Observation
¹H NMR Complex spectra with multiple overlapping signals in the aromatic region, often with a loss of symmetry compared to the monomeric indole.
LC-MS Peaks with m/z values corresponding to multiples of the indole unit, for example, around m/z 295 for a dimer of 5-methoxyindole, or higher for trimers and their formylated derivatives.
TLC The appearance of less polar spots (higher Rf) if the dimerization involves loss of the N-H proton, or more polar spots if additional functional groups are introduced.

Mitigation Strategies:

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.

  • Temperature Control: As with tar formation, maintaining low temperatures throughout the reaction can suppress these side reactions.

  • Alternative Reagents: For C3-formylation, consider milder alternatives to the classical POCl₃/DMF system if dimerization is a persistent issue.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation and Subsequent Cyanation

Step 1: Vilsmeier-Haack Formylation of 5-methoxy-1H-indole

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).[2][3]

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 5-methoxy-1H-indole (1 equivalent) in anhydrous DMF.

  • Slowly add the pre-formed Vilsmeier reagent to the indole solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-methoxy-1H-indole-3-carboxaldehyde.

Step 2: Conversion of 5-methoxy-1H-indole-3-carboxaldehyde to this compound

  • To a solution of crude 5-methoxy-1H-indole-3-carboxaldehyde (1 equivalent) in a suitable solvent (e.g., formic acid or a mixture of acetic acid and 1-nitropropane), add hydroxylamine hydrochloride (1.5 equivalents).[5][6]

  • Heat the reaction mixture to reflux (temperature will depend on the solvent system) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway and Potential Side Reactions

Synthesis_and_Side_Reactions Start 5-Methoxy-1H-indole Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Start->Vilsmeier Step 1 Aldehyde 5-Methoxy-1H-indole- 3-carboxaldehyde Vilsmeier->Aldehyde Dimer Dimer/Trimer Vilsmeier->Dimer Acidic Conditions NFormyl N-Formyl Impurity Vilsmeier->NFormyl Side Reaction Cyanation Cyanation (e.g., NH₂OH·HCl) Aldehyde->Cyanation Step 2 Product 5-Methoxy-1H-indole- 3-carbonitrile Cyanation->Product Amide 5-Methoxy-1H-indole- 3-carboxamide Product->Amide Partial Hydrolysis Acid 5-Methoxy-1H-indole- 3-carboxylic acid Amide->Acid Full Hydrolysis Troubleshooting_Workflow Start Unexpected Peak in Analytical Data (LC-MS, NMR) CheckMW Check Molecular Weight (from MS) Start->CheckMW MW_Plus_18 MW = Product + 18 (C₁₀H₁₀N₂O₂) CheckMW->MW_Plus_18 Is it... MW_Plus_19 MW = Product + 19 (C₁₀H₉NO₃) CheckMW->MW_Plus_19 HighMW High MW Impurity (e.g., > 300) CheckMW->HighMW Amide Likely Amide Impurity MW_Plus_18->Amide Yes AcidImpurity Likely Carboxylic Acid Impurity MW_Plus_19->AcidImpurity Yes DimerTrimer Likely Dimer/Trimer HighMW->DimerTrimer Yes ConfirmAmide Confirm with NMR/IR (Amide peaks) Amide->ConfirmAmide ConfirmAcid Confirm with NMR/IR (Acid peaks) AcidImpurity->ConfirmAcid ConfirmPolymer Analyze MS fragmentation and NMR complexity DimerTrimer->ConfirmPolymer

References

Technical Support Center: Optimizing Catalyst Selection for Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The indole scaffold is a privileged structure in medicinal chemistry and materials science, and its precise functionalization is crucial for developing novel compounds.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues encountered during the functionalization of indoles, offering probable causes and actionable solutions to get your research back on track.

Issue 1: Poor or No Conversion in Transition-Metal-Catalyzed C-H Functionalization

Question: My palladium-catalyzed C-H arylation/alkenylation of indole is sluggish or fails completely. What are the likely causes and how can I troubleshoot this?

Answer: This is a common challenge often rooted in catalyst activity, reaction conditions, or substrate reactivity. Let's break down the potential culprits and solutions.

  • Probable Cause 1: Catalyst Inactivity or Deactivation. The palladium catalyst, typically in a Pd(II) state for electrophilic C-H activation, must be catalytically active.[3] Deactivation can occur through the formation of inactive palladium black (Pd(0) aggregation) or poisoning by impurities.[4]

    • Solution:

      • Ligand Selection: Ligands are crucial for stabilizing the palladium center and modulating its reactivity.[4] For challenging cross-coupling reactions, electron-rich and bulky phosphine ligands can enhance catalytic activity.[5][6] Experiment with a range of ligands to find the optimal one for your specific transformation.

      • Pre-catalyst Choice: Consider using a more robust pre-catalyst that is less sensitive to air and moisture.

      • Reagent Purity: Ensure all reagents, solvents, and starting materials are of high purity and are properly dried and degassed to remove potential catalyst poisons.[4]

  • Probable Cause 2: Suboptimal Reaction Conditions. The delicate balance of temperature, solvent, and additives is critical for successful C-H functionalization.

    • Solution:

      • Solvent Screening: The choice of solvent can significantly impact reaction outcomes.[5][7] Test a range of solvents with varying polarities, such as toluene, dioxane, DMF, or DMSO. Polar aprotic solvents can often improve solubility and reaction rates.[5]

      • Temperature Optimization: Systematically screen a range of temperatures. While higher temperatures can increase reaction rates, they may also promote substrate or product decomposition.[5] Monitor the reaction closely by TLC or LC-MS.

      • Oxidant Choice: Many Pd(II)-catalyzed C-H functionalizations require an oxidant to regenerate the active catalyst from Pd(0).[3] Common oxidants include Cu(OAc)₂, AgOAc, or benzoquinone. The choice of oxidant can influence selectivity and yield.[3]

  • Probable Cause 3: Low Substrate Reactivity. Electron-poor indoles, those bearing electron-withdrawing groups, are less nucleophilic and thus less reactive towards electrophilic palladation.[5]

    • Solution:

      • Employ a More Active Catalyst System: For electron-poor indoles, a more reactive catalyst, often featuring a more electron-rich ligand, may be necessary to overcome the substrate's lower reactivity.[5]

      • Consider Alternative Catalysts: While palladium is versatile, other transition metals like rhodium, iridium, or ruthenium have shown excellent efficacy in indole C-H activation.[1][8]

Issue 2: Lack of Regioselectivity in Indole Functionalization

Question: My reaction yields a mixture of C2, C3, and N-functionalized isomers. How can I control the regioselectivity?

Answer: Achieving high regioselectivity is a central challenge in indole chemistry due to the multiple reactive sites.[9][10] Control is typically achieved by leveraging the indole's inherent reactivity or by using directing groups.

  • Understanding Inherent Reactivity: The C3 position is the most nucleophilic and electronically favored for electrophilic attack.[9][11] C2 functionalization often occurs when the C3 position is blocked.[9][11] N-functionalization is also a common side reaction, particularly with strong bases.[12]

  • Solution 1: Directing Groups (DGs). This is the most powerful strategy for overriding the intrinsic reactivity of the indole nucleus. A directing group is installed (often on the N1 position) to guide the metal catalyst to a specific C-H bond, typically through the formation of a stable metallacyclic intermediate.[9][11]

Directing Group (on N1)Target PositionCatalyst System (Typical)Rationale
Pyridyl, PyrimidylC2Pd, Rh, Ir, CuForms a stable 5-membered metallacycle.[9][13]
Pivaloyl (Piv)C7RhThe bulky t-butyl group favors the formation of a six-membered intermediate over a five-membered one, directing functionalization to C7.[9]
Phosphinoyl (P(O)tBu₂)C7PdChelation assistance directs the catalyst to the C7 position.[10][14][15]
Carbonyl (e.g., formyl, acetyl on C3)C4PdThe carbonyl group can act as a directing group to functionalize the C4 position.[16][17]
  • Solution 2: Catalyst and Ligand Control. In some cases, the choice of catalyst and ligand alone can influence regioselectivity, even without a traditional directing group. For instance, catalyst-controlled translocation of a directing group from C3 to C2 has been reported, enabling functionalization at different sites.[18][19][20]

  • Solution 3: Solvent and Additive Effects. The reaction environment can influence the outcome. For palladium-catalyzed arylations, the choice of base can be critical in directing selectivity between C2 and C3.[21] Similarly, in N-functionalization reactions, the choice of solvent can influence the C vs. N selectivity.[7][12]

Issue 3: Low or No Yield in Fischer Indole Synthesis

Question: My Fischer indole synthesis is not working. What are the common pitfalls?

Answer: The Fischer indole synthesis, while classic, is sensitive to the choice of acid catalyst and reaction conditions.[4][22]

  • Probable Cause 1: Inappropriate Acid Catalyst. Both Brønsted (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are used, and the optimal choice is substrate-dependent.[4][22]

    • Solution: Screen a panel of both Brønsted and Lewis acids. Very strong acids can cause degradation or polymerization, while weak acids may not be effective.[4] For substrates with sensitive functional groups, milder catalysts may be required.[4]

  • Probable Cause 2: Electronic Effects of Substituents. Strong electron-donating groups on the phenylhydrazine can promote N-N bond cleavage, a competing side reaction.[4]

    • Solution: For such substrates, Lewis acids like ZnCl₂ have been shown to be more effective.[4]

  • Probable Cause 3: Unoptimized Reaction Conditions.

    • Solution: The reaction typically requires heat. Optimize the temperature and reaction time by monitoring the reaction's progress.[4] Ensure starting materials are pure, as impurities can inhibit the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose between different transition metals (e.g., Pd, Rh, Ru, Cu) for C-H functionalization?

A1: The choice of metal is dictated by the desired transformation and regioselectivity.

  • Palladium (Pd): It is the most versatile and widely used catalyst for C-H functionalization, particularly for arylations and alkenylations.[1][3] It is often used for C2, C3, and C7 functionalization with appropriate directing groups.[3][15][21]

  • Rhodium (Rh) and Iridium (Ir): These are often employed for C2-H activation, sometimes offering complementary reactivity to palladium.[1] Rhodium catalysts, in particular, have been used for C7-alkenylation.[9]

  • Ruthenium (Ru): Ru-catalyzed reactions are gaining attention and have been used for various transformations, including arylations and alkenylations.[8]

  • Copper (Cu): Copper catalysts are often used for C-N and C-O bond formation and have been employed in C6 arylation.[9][23]

Q2: What is the role of the ligand in palladium-catalyzed indole functionalization?

A2: Ligands are critical components of the catalytic system and serve multiple functions:

  • Stabilization: They stabilize the palladium center, preventing decomposition into inactive palladium black.[4]

  • Modulating Reactivity: The electronic properties of the ligand (electron-donating or -withdrawing) influence the catalyst's reactivity.

  • Controlling Selectivity: The steric bulk of the ligand can influence which C-H bond is activated, thereby controlling regioselectivity.[6]

  • Facilitating Catalytic Steps: Ligands play a direct role in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Q3: Can I functionalize the benzene ring (C4-C7) of indole without a directing group?

A3: Directing functionalization to the benzenoid ring is challenging due to the higher reactivity of the pyrrole ring.[9][23][24] While some methods exist, the use of directing groups is the most common and reliable strategy to achieve high selectivity at the C4, C5, C6, and C7 positions.[10][14][23] For example, a combination of directing groups has been used to access the C5 position.[23]

Q4: My catalyst seems to be deactivating over the course of the reaction. What can I do?

A4: Catalyst deactivation can be caused by product inhibition, poisoning from impurities, or thermal instability.[4][25]

  • Troubleshooting Steps:

    • Lower Catalyst Loading: In some cases, high catalyst loading can lead to faster decomposition. Counterintuitively, lowering the loading can sometimes improve the overall yield.[21]

    • Ensure Inert Atmosphere: Perform reactions under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

    • Purify Reagents: As mentioned, ensure all solvents and reagents are pure and dry.[4]

    • Consider a Heterogeneous Catalyst: For some applications, a supported catalyst can offer greater stability and easier separation.[25]

Visualizing Catalyst Selection Logic

The following workflow illustrates a general decision-making process for selecting a catalytic system for indole C-H functionalization.

Catalyst_Selection_Workflow Catalyst Selection Workflow for Indole C-H Functionalization start Define Target Functionalization (e.g., Arylation, Alkenylation) regioselectivity Desired Regioselectivity? (C2, C3, C4-C7, N1) start->regioselectivity c3_path C3-Position (Inherent Reactivity) regioselectivity->c3_path C3 c2_path C2-Position regioselectivity->c2_path C2 benzene_path Benzene Ring (C4-C7) regioselectivity->benzene_path C4-C7 n1_path N1-Position regioselectivity->n1_path N1 c3_method Standard Electrophilic Conditions or Pd-Catalysis without DG c3_path->c3_method c2_method Block C3 Position OR Use N1-Directing Group (e.g., Pyridyl) c2_path->c2_method benzene_method Use N1 or C3 Directing Group (e.g., Pivaloyl, Phosphinoyl) benzene_path->benzene_method n1_method Base-mediated Alkylation or Pd-catalyzed Aza-Wacker n1_path->n1_method catalyst_screening Screen Catalysts (Pd, Rh, Ru, etc.) & Ligands c3_method->catalyst_screening c2_method->catalyst_screening benzene_method->catalyst_screening n1_method->catalyst_screening optimization Optimize Conditions (Solvent, Temp, Base, Oxidant) catalyst_screening->optimization

Caption: A decision workflow for choosing a catalytic strategy based on the desired regioselectivity of indole functionalization.

Experimental Protocols

General Protocol for Palladium-Catalyzed C2-Arylation of N-Substituted Indole

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk tube, add the N-substituted indole (1.0 mmol), aryl halide (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Methoxy-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The introduction of a methoxy (-OCH₃) group to the indole ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance reactivity and strategically guide interactions with biological targets, leading to a diverse array of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the biological activities of methoxy-substituted indoles, with a particular focus on the influence of the methoxy group's position on anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their drug discovery endeavors.

Anticancer Activity: A Positional Paradigm

The position of the methoxy group on the indole ring has a profound impact on the anticancer activity of indole derivatives. A study on indolyl-pyridinyl-propenones, a class of compounds known to exhibit anticancer effects, provides a clear illustration of this positional influence.[3][4]

Comparative Anticancer Potency

A study by Maltese et al. (2016) systematically evaluated a series of indolyl-pyridinyl-propenone analogs with a methoxy group at the 4-, 5-, 6-, or 7-position of the indole ring for their ability to inhibit the growth of U251 glioblastoma cells. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, were determined and are summarized in Table 1.

Compound Methoxy Position IC₅₀ (μM) for U251 Glioblastoma Cells
9a 4-methoxy> 10
1a 5-methoxy1.2
9b 6-methoxy0.04
9c 7-methoxy> 10
Data sourced from Maltese et al., 2016[3][4]

These results demonstrate a striking difference in potency based on the methoxy group's location. The 6-methoxy derivative (9b ) exhibited the most potent anticancer activity, with an IC₅₀ value of 0.04 μM. The 5-methoxy analog (1a ) also showed significant activity. In contrast, the 4-methoxy (9a ) and 7-methoxy (9c ) derivatives were largely inactive at the tested concentrations.[3][4]

Mechanism of Action: A Positional Switch

Intriguingly, the position of the methoxy group not only affects the potency but also the mechanism of cell death. The 5-methoxy derivative induces a form of non-apoptotic cell death known as methuosis, while the highly potent 6-methoxy analog primarily acts by disrupting microtubule formation, leading to mitotic arrest.[3][4] This highlights that a simple positional change of a functional group can fundamentally alter the biological activity of a molecule.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability and determine the IC₅₀ values of test compounds.[5]

Workflow for MTT Assay

MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of methoxy-substituted indoles A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 4 hours to allow formazan formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and determine IC50 G->H

Caption: General workflow of the MTT assay for determining the anticancer activity of methoxy-substituted indoles.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., U251 glioblastoma) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the methoxy-substituted indole isomers in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture media to obtain a range of desired concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve.

Antimicrobial Activity: An Area for Further Exploration

General Trends and Structure-Activity Relationship Insights

Studies on more complex indole-containing molecules have shown that methoxy substitution can contribute to antibacterial and antifungal properties. The lipophilicity conferred by the methoxy group can enhance the compound's ability to penetrate microbial cell membranes. The electronic effects of the methoxy group can also modulate the interaction of the indole nucleus with microbial targets. Further research is needed to systematically evaluate the antimicrobial spectrum and potency (Minimum Inhibitory Concentration - MIC) of 4-, 5-, 6-, and 7-methoxyindole to elucidate a clear structure-activity relationship.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Prepare serial dilutions of methoxy-substituted indoles in a 96-well plate B 2. Prepare a standardized microbial inoculum A->B C 3. Inoculate each well with the microbial suspension B->C D 4. Incubate the plate under appropriate conditions C->D E 5. Visually inspect for microbial growth D->E F 6. Determine the MIC as the lowest concentration with no visible growth E->F

Caption: General workflow of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Prepare stock solutions of the methoxy-substituted indoles in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: A Focus on Nitric Oxide Inhibition

Chronic inflammation is implicated in a wide range of diseases. Methoxy-substituted indoles have shown promise as anti-inflammatory agents, in part through their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[5] While direct comparative data for all four positional isomers is limited, a study on isomeric methoxyindazoles (structurally related to indoles) as inhibitors of nitric oxide synthases (NOS) provides valuable insights. This study found that 7-methoxyindazole was the most potent inhibitor, while the 4-, 5-, and 6-methoxy isomers were largely inactive.[5] This suggests that the position of the methoxy group is critical for modulating NOS activity and, by extension, anti-inflammatory effects.

Mechanism of Anti-inflammatory Action

Inflammatory stimuli, such as lipopolysaccharide (LPS), can induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the overproduction of NO. Excessive NO contributes to tissue damage and the inflammatory cascade. Compounds that can inhibit iNOS activity or its expression are therefore considered potential anti-inflammatory agents.

Experimental Protocol: LPS-Induced Nitric Oxide Production Inhibition Assay in RAW 264.7 Cells

This assay is a common in vitro method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in LPS-stimulated macrophages.

Workflow for Nitric Oxide Inhibition Assay

NO_Workflow A 1. Seed RAW 264.7 macrophage cells in a 96-well plate B 2. Pre-treat cells with methoxy-substituted indoles A->B C 3. Stimulate cells with Lipopolysaccharide (LPS) B->C D 4. Incubate for 24 hours C->D E 5. Collect cell culture supernatant D->E F 6. Measure nitrite concentration using Griess reagent E->F G 7. Calculate % inhibition of NO production F->G

Caption: General workflow of the LPS-induced nitric oxide production inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare various concentrations of the methoxy-substituted indoles in the culture medium.

    • Remove the old medium and pre-treat the cells with 100 µL of the medium containing the test compounds for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells without LPS) and a positive control (cells with LPS but no test compound).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.

Conclusion and Future Directions

The position of the methoxy group on the indole ring is a critical determinant of its biological activity. As demonstrated in the context of anticancer activity, a simple shift in the methoxy group's position can dramatically alter both the potency and the mechanism of action of the parent compound. While direct comparative data for the antimicrobial and anti-inflammatory activities of the four simple methoxyindole isomers remains an area ripe for investigation, the available evidence strongly suggests that positional isomerism plays a key role in defining the pharmacological profile of these compounds.

Future research should focus on the systematic synthesis and parallel screening of 4-, 5-, 6-, and 7-methoxyindole to generate comprehensive and directly comparable datasets for their anticancer, antimicrobial, and anti-inflammatory activities. Such studies will provide a more complete understanding of the structure-activity relationships and pave the way for the rational design of more potent and selective indole-based therapeutics.

References

A Comparative Guide to the Cross-Reactivity of 5-Methoxy-1H-indole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its structural resemblance to endogenous signaling molecules, such as the neurotransmitter serotonin, allows it to effectively interact with a wide array of biological targets.[3][4] The addition of a methoxy group at the 5-position and a carbonitrile at the 3-position, creating the 5-methoxy-1H-indole-3-carbonitrile core, further refines its electronic and steric properties, leading to potent activity at various targets, including protein kinases and G-protein coupled receptors (GPCRs).[5][6]

However, this inherent versatility presents a significant challenge in drug development: the potential for cross-reactivity. A lead compound's interaction with unintended off-targets can lead to adverse effects, toxicity, or a misleading interpretation of its mechanism of action. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This guide provides an in-depth comparison of methodologies used to evaluate the cross-reactivity of novel this compound derivatives. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to guide the development of safer, more selective therapeutics.

Logical Framework for Cross-Reactivity Screening

A systematic approach is essential to efficiently map the selectivity profile of a new chemical entity. The process should be tiered, starting with broad, high-throughput screens and progressing to more detailed, hypothesis-driven investigations.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Functional & Cellular Assays cluster_3 Tier 4: SAR & Selectivity Optimization A Primary Target Affinity Assay B Broad Commercial Safety Panel (e.g., CEREP) ~40-100 common off-targets A->B Initial Profiling C Confirmation of Primary Hits (Orthogonal Assay Format) B->C Identify Potential Hits D Dose-Response Analysis (IC50/Ki) for Confirmed Off-Targets C->D Validate & Quantify E Cell-Based Functional Assays (Agonist/Antagonist Mode) D->E Assess Functional Impact G Structure-Activity Relationship (SAR) Analysis to Improve Selectivity D->G Guide Medicinal Chemistry F Downstream Signaling Analysis (e.g., Western Blot, Reporter Genes) E->F Elucidate Mechanism F->G Guide Medicinal Chemistry

Caption: Tiered workflow for assessing compound cross-reactivity.

Comparative Analysis: A Representative Study

To illustrate the process, let's consider a hypothetical series of this compound derivatives designed as inhibitors of Tropomyosin Receptor Kinase A (TRKA). While potent against their primary target, their structural similarity to serotonin suggests a potential for cross-reactivity with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are known to interact with 5-methoxytryptamines.[7][8][9]

Table 1: Hypothetical Cross-Reactivity Profile of TRKA Inhibitors

Compound IDR1 Substitution (at N1)Primary Target IC₅₀ (nM) [TRKA]Off-Target Kᵢ (nM) [5-HT1A]Off-Target Kᵢ (nM) [5-HT2A]Selectivity Index (5-HT1A/TRKA)
C11 H5.2850>10,000163
C11-Me Methyl4.81508,50031
C11-Bn Benzyl6.1955,60016
C11-Pyr Pyridinylmethyl7.5>10,000>10,000>1,333

This table presents illustrative data for educational purposes. The selectivity index is calculated as Kᵢ (Off-Target) / IC₅₀ (Primary Target). A higher index indicates greater selectivity.

  • Compound C11: The parent compound shows good initial potency and high selectivity against the 5-HT2A receptor, but moderate selectivity against the 5-HT1A receptor.

  • N1-Alkylation (C11-Me, C11-Bn): Adding small alkyl or benzyl groups to the indole nitrogen (N1) does not significantly alter primary target potency but drastically reduces selectivity against the 5-HT1A receptor. This suggests the N1 position is a critical region for achieving selectivity.

  • N1-Heteroaryl (C11-Pyr): Introducing a pyridinylmethyl group at N1 maintains good primary target activity while completely eliminating the off-target activity at both serotonin receptors within the tested concentration range. This modification represents a successful strategy for optimizing selectivity.

Key Experimental Methodologies

The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental protocols. Here, we detail the methodologies for the primary assays used to generate the type of data shown above.

Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. It measures the ability of a non-labeled compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Principle of Competitive Binding

G cluster_0 Without Competitor cluster_1 With Competitor Receptor Receptor Radio Radioligand (*) Receptor->Radio Binding Bound High Signal Radio->Bound Receptor2 Receptor TestCmpd Test Compound Receptor2->TestCmpd Competition Radio2 Radioligand (*) Bound2 Low Signal TestCmpd->Bound2

Caption: Principle of a competitive radioligand binding assay.

Step-by-Step Protocol (Example: 5-HT1A Receptor)

  • Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor. Total protein concentration should be quantified using a standard method like the Bradford assay.

  • Assay Buffer: Use a buffer appropriate for the receptor, e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Reaction Mixture Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand like 5-HT (for non-specific binding).

    • 50 µL of the test compound (e.g., C11-series) at various concentrations (typically a serial dilution from 100 µM to 1 pM).

    • 50 µL of a specific radioligand, such as [³H]8-OH-DPAT, at a concentration near its Kₔ value.

    • 50 µL of the prepared cell membranes (e.g., 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Kinase Assay

To determine the IC₅₀ against the primary target (TRKA), a biochemical kinase assay is employed. These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

Step-by-Step Protocol (Example: TRKA Mobility Shift Assay)

  • Reagents:

    • Recombinant human TRKA enzyme.

    • Fluorescently labeled peptide substrate.

    • ATP.

    • Kinase reaction buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

  • Compound Preparation: Prepare serial dilutions of the test compounds (C11-series) in DMSO and then dilute into the assay buffer.

  • Kinase Reaction:

    • Add the test compound to the wells of a microplate.

    • Add the TRKA enzyme and incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a set time (e.g., 60-90 minutes).

  • Termination: Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Detection: The assay plate is read on a microfluidic chip-based instrument. An electric current is applied, and the phosphorylated (product) and non-phosphorylated (substrate) peptides will separate based on their different charges, allowing for quantification of each.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is indispensable in the development of this compound derivatives. As demonstrated through our hypothetical case study, seemingly minor structural modifications can profoundly impact a compound's selectivity profile. The strategic choice of substitutions, guided by robust biochemical and cellular data, is the key to mitigating off-target effects while retaining or enhancing on-target potency.

The methodologies described here—competitive binding assays and enzymatic assays—form the foundation of this evaluation.[10][11] Integrating these techniques into a tiered screening workflow allows for the efficient identification of potential liabilities and provides clear, actionable insights for medicinal chemists. Future efforts should focus on expanding the scope of screening panels and employing advanced biophysical techniques, such as surface plasmon resonance (SPR), to gain a deeper understanding of the kinetics of off-target binding, further refining the design of next-generation therapeutics.[12][13]

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Methoxy-1H-indole-3-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of efficacy and safety. Methoxy-substituted indole-3-carbonitriles are a class of compounds with significant potential, serving as versatile intermediates in the synthesis of pharmacologically active agents. Their isomeric forms, while structurally similar, can exhibit markedly different biological activities and metabolic profiles. Consequently, the ability to unambiguously differentiate between isomers such as 4-, 5-, 6-, and 7-methoxy-1H-indole-3-carbonitrile is of paramount importance.

The Structural Isomers

The four isomers of methoxy-1H-indole-3-carbonitrile are distinguished by the position of the methoxy group on the benzene ring of the indole scaffold. This seemingly minor structural variance gives rise to distinct electronic environments within each molecule, which are reflected in their spectroscopic signatures.

G cluster_5_methoxy 5-Methoxy-1H-indole-3-carbonitrile cluster_4_methoxy 4-Methoxy-1H-indole-3-carbonitrile cluster_6_methoxy 6-Methoxy-1H-indole-3-carbonitrile cluster_7_methoxy 7-Methoxy-1H-indole-3-carbonitrile 5-methoxy 5-methoxy 4-methoxy 4-methoxy 6-methoxy 6-methoxy 7-methoxy 7-methoxy

Figure 1: Molecular structures of the four methoxy-1H-indole-3-carbonitrile isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is a powerful tool for probing the electronic environment of protons within a molecule. The chemical shifts (δ) of the aromatic protons on the indole ring are particularly sensitive to the position of the electron-donating methoxy group.

Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton4-Methoxy Isomer5-Methoxy Isomer6-Methoxy Isomer7-Methoxy Isomer
N-H~8.3~8.2~8.1~8.4
H-2~7.6~7.7~7.6~7.6
H-4-~7.2 (d)~7.5 (d)~7.1 (d)
H-5~6.6 (d)-~6.9 (dd)~7.0 (t)
H-6~7.1 (t)~6.9 (dd)-~6.7 (d)
H-7~6.9 (d)~7.3 (d)~7.0 (s)-
-OCH₃~3.9~3.8~3.8~4.0

Interpretation and Causality:

The electron-donating nature of the methoxy group via resonance has a pronounced shielding effect (upfield shift) on the ortho and para protons relative to its position.

  • 4-Methoxy Isomer: The methoxy group at C-4 is expected to significantly shield the H-5 proton. The H-7 proton will also experience some shielding.

  • 5-Methoxy Isomer: The H-4 and H-6 protons, being ortho to the methoxy group, will be shielded and appear at a relatively upfield position.

  • 6-Methoxy Isomer: The H-5 and H-7 protons are ortho to the methoxy group and will consequently be shielded. The H-4 proton will be para and also shielded.

  • 7-Methoxy Isomer: The methoxy group at C-7 will most significantly shield the H-6 proton.

The distinct splitting patterns (singlet, doublet, triplet, doublet of doublets) arising from spin-spin coupling between adjacent protons provide further confirmation of the substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the electronic effects of the methoxy and cyano substituents.

Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon4-Methoxy Isomer5-Methoxy Isomer6-Methoxy Isomer7-Methoxy Isomer
C-2~125~126~125~125
C-3~103~102~102~103
C-3a~128~127~124~128
C-4~154~112~121~113
C-5~100~155~110~121
C-6~123~113~157~103
C-7~105~112~95~146
C-7a~137~131~136~129
-CN~118~118~118~118
-OCH₃~55~56~56~56

Interpretation and Causality:

The carbon atom directly attached to the electron-donating methoxy group (ipso-carbon) will be significantly deshielded (downfield shift), providing a key diagnostic peak.

  • C-4 Methoxy: C-4 will resonate at a very downfield position (~154 ppm).

  • C-5 Methoxy: C-5 will be the most downfield aromatic carbon (~155 ppm).

  • C-6 Methoxy: C-6 will show a characteristic downfield shift (~157 ppm).

  • C-7 Methoxy: C-7 will appear significantly downfield (~146 ppm).

The electron-withdrawing cyano group at C-3 causes a shielding of C-3 itself but a deshielding of C-2.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. All four isomers will exhibit characteristic absorption bands for the N-H, C≡N, and C-O functional groups. However, subtle shifts in the positions of these bands, particularly those associated with the aromatic C-H bending, can provide clues to the substitution pattern.

Predicted Characteristic IR Absorption Bands (cm⁻¹)

Functional Group4-Methoxy Isomer5-Methoxy Isomer6-Methoxy Isomer7-Methoxy Isomer
N-H stretch~3400~3400~3400~3400
C-H stretch (aromatic)~3100-3000~3100-3000~3100-3000~3100-3000
C≡N stretch~2230~2230~2230~2230
C=C stretch (aromatic)~1620, 1580, 1470~1620, 1580, 1480~1620, 1580, 1460~1620, 1580, 1450
C-O stretch (asymmetric)~1250~1240~1230~1260
C-O stretch (symmetric)~1030~1030~1030~1030
C-H out-of-plane bend~860, 780~870, 800~850~790, 740

Interpretation and Causality:

The most diagnostic feature in the IR spectrum for differentiating these isomers is the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹). The number and position of these bands are characteristic of the substitution pattern on the benzene ring.

  • 1,2,3-trisubstituted (4-Methoxy): Expected to show bands around 860 and 780 cm⁻¹.

  • 1,2,4-trisubstituted (5-Methoxy): Expected to show bands around 870 and 800 cm⁻¹.

  • 1,2,4-trisubstituted (6-Methoxy): Expected to show a band around 850 cm⁻¹.

  • 1,2,3-trisubstituted (7-Methoxy): Expected to show bands around 790 and 740 cm⁻¹.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All four isomers will have the same molecular weight and will likely exhibit a prominent molecular ion peak (M⁺•). The differentiation will rely on the relative abundances of the fragment ions.

Predicted Key Fragments in Electron Ionization (EI) Mass Spectrometry

m/zProposed Fragment4-Methoxy5-Methoxy6-Methoxy7-Methoxy
172[M]⁺•HighHighHighHigh
157[M - CH₃]⁺ModerateModerateModerateHigh
143[M - HCN]⁺•LowModerateModerateLow
129[M - CH₃ - CO]⁺ModerateHighHighModerate
115[M - CH₃ - CH₂CN]⁺LowLowLowLow

Interpretation and Causality:

The fragmentation of methoxy-substituted indoles is often initiated by the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

  • [M - CH₃]⁺ (m/z 157): The loss of the methyl group from the methoxy substituent is a common fragmentation pathway. The stability of the resulting ion may vary depending on the initial position of the methoxy group. For the 7-methoxy isomer, the proximity of the methoxy group to the indole nitrogen may facilitate this loss, leading to a more abundant fragment.

  • [M - CH₃ - CO]⁺ (m/z 129): This subsequent loss of carbon monoxide is characteristic of methoxy-aromatic compounds. The relative abundance of this ion can be a key differentiator. For the 5- and 6-methoxy isomers, the resulting quinoidal structures are relatively stable, leading to a higher abundance of this fragment.

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomeric Mixture or Unknown Compound NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Structure & Connectivity IR FT-IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Isomer Identification Data_Analysis->Structure_Elucidation Confirmation

Figure 2: A generalized workflow for the spectroscopic identification of indole isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of methoxy-1H-indole-3-carbonitrile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample over a range of 4000-650 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of mixtures.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The spectroscopic differentiation of this compound isomers is a critical task in synthetic and medicinal chemistry. While the isomers share the same molecular formula and core structure, the distinct placement of the methoxy group creates subtle yet measurable differences in their ¹H NMR, ¹³C NMR, IR, and MS spectra. By carefully analyzing the chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and purity of their materials for downstream applications in drug development and beyond.

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methoxy-1H-indole-3-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxy-1H-indole-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives are actively being investigated for their potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds based on this promising scaffold. By delving into the experimental data, detailed methodologies, and the underlying scientific rationale, we aim to offer a comprehensive resource for researchers navigating the complexities of translating preclinical findings from the laboratory bench to in vivo models.

The this compound Core: A Foundation for Diverse Bioactivity

The indole nucleus is a cornerstone in drug discovery, and the strategic incorporation of a methoxy group at the 5-position and a carbonitrile at the 3-position significantly influences the molecule's electronic properties and its interaction with biological targets.[1] The methoxy group can enhance metabolic stability and modulate receptor binding, while the carbonitrile moiety can act as a hydrogen bond acceptor or a reactive group for covalent inhibition, contributing to the diverse pharmacological profiles observed in its derivatives.[2]

In Vitro Efficacy: Unveiling a Spectrum of Anticancer Potential

The primary therapeutic area where this compound derivatives have been extensively studied is oncology.[3][4] In vitro assays, particularly cell viability and enzymatic assays, serve as the initial screening funnel to identify promising candidates.

Antiproliferative Activity

A common method to assess the direct cytotoxic or cytostatic effect of these compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Below is a summary of the in vitro antiproliferative activity of representative 5-methoxyindole derivatives against various human cancer cell lines. It is important to note that while the core structure is related, the substitutions on the indole nitrogen and other positions play a crucial role in their potency.[4]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin
HT-29 (Colon)1.698.11
A-549 (Lung)1.698.11
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin
HT-29 (Colon)1.918.11
A-549 (Lung)1.918.11
MMNC Indolo[2,3-b]quinolineHCT116 (Colorectal)0.335-Fluorouracil>100Fused quinoline ring system, methyl groups at positions 2 and 5
Caco-2 (Colorectal)0.51>100

Table 1: Comparative in vitro antiproliferative activity of selected 5-methoxyindole derivatives.[4]

The data clearly demonstrates that modifications to the 5-methoxyindole core can lead to potent, broad-spectrum antiproliferative activity, in some cases significantly exceeding that of standard chemotherapeutic agents.[4]

Experimental Protocol: In Vitro Antiproliferative MTT Assay[4]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 5-methoxyindole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plates compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow for determining in vitro antiproliferative activity.

The In Vitro to In Vivo Translation Challenge

A significant hurdle in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. While a compound may exhibit nanomolar IC50 values in a cell-based assay, its performance in a complex biological system can be influenced by a multitude of factors including absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects.

Currently, there is a scarcity of publicly available studies that directly compare the in vitro and in vivo anticancer efficacy of the same this compound derivatives. However, we can draw insights from in vivo studies conducted on structurally related indole compounds to understand the potential for this class of molecules.

In Vivo Efficacy: Insights from Structurally Related Indole Derivatives

While direct in vivo anticancer efficacy data for this compound is limited, a study on a related derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has demonstrated significant protective effects against cisplatin-induced organ damage in a rodent model. This suggests that the 5-methoxyindole scaffold can be well-tolerated in vivo and exert systemic biological effects.

Furthermore, studies on other indole derivatives have shown promising in vivo anticancer activity in xenograft models. For instance, some indole-based compounds have demonstrated significant tumor growth inhibition in mice bearing human tumor xenografts.[5] This underscores the therapeutic potential of the broader indole class in a whole-animal context.

Experimental Protocol: General Murine Xenograft Model for Anticancer Efficacy

The following is a generalized protocol for evaluating the in vivo antitumor activity of a compound in a murine xenograft model.

  • Cell Culture and Implantation: Human cancer cells are cultured in vitro, harvested, and suspended in a suitable medium. A specific number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Body weight and overall animal health are also monitored to assess toxicity.

  • Pharmacodynamic and Histological Analysis: At the end of the study, tumors and major organs may be collected for further analysis, such as immunohistochemistry to assess biomarkers of drug activity or histology to evaluate tissue morphology.

Xenograft_Workflow cluster_setup Model Setup cluster_monitoring Tumor Growth & Treatment cluster_evaluation Efficacy & Safety Evaluation cell_culture 1. Culture Human Cancer Cells implantation 2. Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment 5. Administer Test Compound and Vehicle randomization->treatment monitor_tumor 6. Continue Monitoring Tumor Volume & Body Weight treatment->monitor_tumor endpoint 7. Endpoint Analysis: Tumor Growth Inhibition monitor_tumor->endpoint analysis 8. Pharmacodynamic & Histological Analysis endpoint->analysis

Generalized workflow for an in vivo xenograft study.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the field of oncology. While in vitro studies have demonstrated the potent antiproliferative activity of several derivatives, a critical gap remains in the direct correlation of these findings with in vivo efficacy.

Future research should focus on conducting comprehensive preclinical studies that evaluate promising this compound derivatives in both in vitro and in vivo models. Such studies will be instrumental in:

  • Establishing a clear structure-activity relationship (SAR) and structure-property relationship (SPR) to guide the design of compounds with improved potency and drug-like properties.

  • Understanding the pharmacokinetic and pharmacodynamic (PK/PD) profiles of these compounds to optimize dosing and treatment schedules.

  • Identifying predictive biomarkers that can help in selecting patient populations most likely to respond to these agents.

By bridging the current gap between in vitro and in vivo data, the scientific community can unlock the full therapeutic potential of this compound compounds and accelerate their translation into clinically effective treatments.

References

A Senior Application Scientist's Guide to Indole Quantification: Choosing the Right Analytical Technique

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of indole is a critical task. This aromatic heterocyclic organic compound is not merely a fragrant molecule but a vital signaling molecule in microbiology, a precursor in pharmaceutical synthesis, and a potential biomarker for various diseases.[1] The selection of an appropriate analytical method is paramount to generating reliable and reproducible data. This guide provides an in-depth comparison of the principal techniques used for indole quantification, offering insights into the causality behind experimental choices to empower you to select the optimal method for your application.

The Analytical Landscape: An Overview

The primary methods for indole quantification can be broadly categorized into two groups: spectrophotometric assays and separation-based techniques. Spectrophotometric methods are often rapid and straightforward but can suffer from a lack of specificity.[2] In contrast, separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), especially when coupled with Mass Spectrometry (MS), provide superior selectivity and sensitivity, making them the gold standard for complex samples.[3]

Spectrophotometric and Colorimetric Assays

These methods rely on a chemical reaction that produces a colored or fluorescent product, the intensity of which is proportional to the indole concentration.

Principle of Operation

The most well-known method is the Kovács assay, which uses p-dimethylaminobenzaldehyde (DMAB) in an acidic solution to produce a cherry-red colored complex with indole.[4] A more specific alternative, the hydroxylamine-based indole assay (HIA), reacts with unsubstituted indole to yield a pink solution.[5]

Causality in Method Choice: These assays are chosen for their speed, simplicity, and low cost, making them ideal for high-throughput screening or for applications where absolute specificity is not the primary concern, such as monitoring indole production in bacterial cultures.[4][5] However, it is crucial to understand their limitations. The Kovács reagent, for instance, is known to cross-react with other indole derivatives like skatole, which can lead to an overestimation of indole concentration in complex biological samples.[5][6] The HIA offers improved specificity over the Kovács assay by not reacting with common, naturally occurring indole analogs.[5]

Experimental Protocol: Hydroxylamine-Based Indole Assay (HIA)
  • Standard Preparation: Prepare fresh indole standards (e.g., 0 to 300 µM) in 70% ethanol.[5]

  • Reaction Setup: In a microtiter plate, add 100 µl of standards or unknown samples.[5]

  • Incubation: Add 25 µl of 5.3 M NaOH and 50 µl of 0.3 M hydroxylamine hydrochloride. Incubate for 15 minutes at room temperature.[5]

  • Acidification & Measurement: Add 125 µl of 2.7 M H₂SO₄, mix thoroughly, and incubate for up to 30 minutes at room temperature.[5]

  • Detection: Measure the absorbance of the resulting pink solution spectrophotometrically at an optimal wavelength of 530 nm.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Principle of Operation

For indole analysis, Reverse-Phase HPLC (RP-HPLC) is the most common configuration. A nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.[2][7] Indole, being moderately nonpolar, is retained on the column and then eluted by the mobile phase.

Detector Selection is Key: The choice of detector is critical for achieving desired sensitivity and selectivity.

  • UV Detector: Indole absorbs UV light, with a common detection wavelength being 280 nm. This is a robust and widely available option.[8]

  • Fluorescence Detector: Indole is naturally fluorescent, a property that can be exploited for highly sensitive and selective detection.[2] Excitation and emission wavelengths are typically set around 280 nm and 350 nm, respectively.[9] This is often the preferred method for trace-level quantification in complex matrices like urine or culture supernatants, as fewer endogenous compounds fluoresce under these conditions.[2][10]

Experimental Protocol: RP-HPLC with Fluorescence Detection
  • Sample Preparation: For complex samples like bacterial culture supernatants, a simple one-step centrifugal filtration clean-up step is often sufficient.[2][9] For tissues or serum, protein precipitation with a solvent like ice-cold acetonitrile is a common first step.[11][12]

  • Chromatographic Conditions:

    • Column: A C8 or C18 column is typically used.[2][11]

    • Mobile Phase: A gradient elution is often employed for optimal separation. For example, a gradient of aqueous acetic acid (pH 3.8) and an acetonitrile/water mixture can effectively resolve indole and related compounds.[2] For MS-compatible methods, formic acid is used instead of non-volatile acids like phosphoric acid.[7][8]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

    • Detection: Set the fluorescence detector to an excitation wavelength (λex) of 280 nm and an emission wavelength (λem) of 350 nm.[2][9]

  • Quantification: Generate a calibration curve using indole standards of known concentrations (e.g., 0.0625–125 µg/mL).[9] The concentration of indole in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography (GC) and Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility. It is particularly well-suited for small, thermally stable molecules like indole. When coupled with a mass spectrometer (MS), it provides high sensitivity and definitive identification based on the mass-to-charge ratio of the compound and its fragments.

Principle of Operation

Samples are vaporized in a hot injector and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase.

The Derivatization Decision: A key consideration for GC-MS analysis of indole and its derivatives (especially acidic ones like indole-3-acetic acid) is the need for derivatization. This chemical modification is performed to:

  • Increase Volatility: By converting polar groups (like -COOH or -NH) into less polar, more volatile esters or silyl ethers.[14]

  • Improve Thermal Stability: Preventing degradation of the analyte at the high temperatures of the GC injector and column.[3]

  • Enhance Chromatographic Peak Shape: Reducing tailing and improving resolution.[15] While derivatization adds a step to sample preparation, it is often necessary for robust and reproducible quantification of indole-containing acids.[14][15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the pinnacle of analytical sensitivity and selectivity for indole quantification, especially in highly complex biological matrices like plasma, serum, and tissues.[11]

Principle of Operation

The system combines the powerful separation capabilities of HPLC with the highly specific detection of tandem mass spectrometry. After separation on the LC column, the eluent is ionized, and the mass spectrometer selects the indole parent ion (precursor ion), fragments it, and then detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and minimizes interference from other molecules in the matrix.[8][11]

The Ionization Source: An important experimental choice is the ionization source. While Electrospray Ionization (ESI) is common, studies have shown that Atmospheric Pressure Chemical Ionization (APCI) can produce a stronger signal for indole, leading to better sensitivity.[11]

Experimental Protocol: LC-MS/MS for Indole in Serum
  • Sample Preparation: Perform protein precipitation by adding ice-cold acetonitrile to the serum sample. Centrifuge to pellet the precipitated proteins and inject the supernatant.[11][12] An internal standard (e.g., deuterated indole-d7) should be added before precipitation to correct for matrix effects and variations in extraction efficiency.[11]

  • LC Conditions:

    • Column: A Synergi Fusion C18 column is a suitable choice.[11]

    • Mobile Phase: Use a gradient flow with 0.1% aqueous formic acid (A) and methanol (B).[11]

  • MS/MS Conditions:

    • Ionization Mode: Operate in APCI positive mode.[11]

    • MRM Transition: Monitor the precursor ion > product ion transition of 118.1 > 91.1 m/z for indole and 124.15 > 96.1 m/z for the indole-d7 internal standard.[11][12]

  • Quantification: The response is linear over a wide range of concentrations (e.g., 1–500 ng/mL), allowing for the establishment of a Lower Limit of Quantification (LLOQ) as low as 1 ng/mL.[11]

Visualizing the Workflow

A typical analytical workflow for chromatographic techniques involves several key stages, from sample preparation to data interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Culture) Extraction Extraction / Cleanup (e.g., Precipitation, Filtration) Sample->Extraction Injection LC/GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, FLD, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General workflow for chromatographic analysis of indole.

Comparative Performance Summary

Choosing the right technique requires balancing performance needs with practical considerations like cost and throughput.

ParameterSpectrophotometry (HIA)HPLC-FLDGC-MSLC-MS/MS
Selectivity Moderate-High[5]High[2]Very High[15]Excellent[11]
Sensitivity µM range[5]Low ng/mL (ppb)[9]µM range[15]Low ng/mL to pg/mL[11]
Sample Matrix Simple (e.g., cultures)[5]Moderately complex[2]Moderately complex[15]Highly complex (e.g., tissues)[11]
Sample Prep Minimal[5]Simple (Filtration/PPT)[2][11]Moderate (Derivatization)[15]Simple (PPT)[11]
Cost LowModerateModerate-HighHigh
Throughput HighModerateLow-ModerateHigh
Key Advantage Speed and simplicityRobustness & sensitivityHigh specificity for volatilesUltimate sensitivity & selectivity

Decision Guide: Selecting Your Method

The optimal analytical technique is dictated by the specific research question, sample matrix, and available resources. This decision tree can guide your selection process.

DecisionTree Start What is your primary goal? Qualitative Qualitative Screening? (e.g., Indole +/- bacteria) Start->Qualitative Screening Quantitative Quantitative Analysis? Start->Quantitative Quantification Colorimetric Colorimetric Assay (Kovács, HIA) Qualitative->Colorimetric ComplexMatrix Complex Matrix? (e.g., Serum, Tissue) Quantitative->ComplexMatrix SimpleMatrix Simple Matrix? (e.g., Culture Media) Quantitative->SimpleMatrix LCMS LC-MS/MS ComplexMatrix->LCMS HighSensitivity Highest Sensitivity Needed? SimpleMatrix->HighSensitivity ModerateSensitivity Moderate Sensitivity Sufficient? SimpleMatrix->ModerateSensitivity HighSensitivity->LCMS Trace Levels GCMS GC-MS ModerateSensitivity->GCMS Volatiles Focus HPLC HPLC-FLD / UV ModerateSensitivity->HPLC Robustness & Cost

Caption: Decision tree for selecting an indole quantification method.

Conclusion

The quantification of indole is a multifaceted analytical challenge where no single method fits all applications.

  • Colorimetric assays offer a rapid, cost-effective solution for screening and quantifying indole in simple matrices where high specificity is not required.[5]

  • HPLC with fluorescence detection provides a robust and sensitive workhorse method for many research applications, balancing performance with cost.[2][9]

  • GC-MS is a powerful tool, particularly for volatile indole derivatives, though it often requires an additional derivatization step.[15]

  • LC-MS/MS stands as the definitive reference method, delivering unparalleled sensitivity and selectivity for challenging, low-concentration samples in complex biological matrices.[11]

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select the most appropriate method, ensuring the generation of accurate, reliable, and impactful data in their field of study.

References

Benchmarking the Indole-3-Carbonitrile Scaffold for the Development of 5-Methoxy-1H-indole-3-carbonitrile as a Chemical Probe for Indoleamine 2,3-Dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Chemical Probe Scaffold for a Critical Immuno-Oncology Target

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal target.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the function of regulatory T cells and myeloid-derived suppressor cells, thereby fostering an immunosuppressive milieu that allows tumors to evade immune surveillance.[1] Given its central role in tumor immune escape, the development of potent and selective chemical probes to interrogate IDO1 function is of paramount importance for advancing novel cancer therapies.

This guide provides a comprehensive framework for benchmarking the performance of 5-methoxy-1H-indole-3-carbonitrile as a potential chemical probe for IDO1. In the absence of direct published data on this specific compound's IDO1 inhibitory activity, we will focus on evaluating the broader indole-3-carbonitrile scaffold. We will discuss the established precedent for indole derivatives as IDO1 inhibitors and provide a detailed comparative analysis with well-characterized clinical-stage IDO1 inhibitors, epacadostat and linrodostat. Furthermore, we will outline the essential experimental workflows required to rigorously validate a novel chemical probe for this target.

The Indole Scaffold: A Privileged Structure for IDO1 Inhibition

The indole nucleus is a common motif in a multitude of biologically active compounds, including the natural substrate of IDO1, L-tryptophan.[4] This inherent structural similarity has made the indole scaffold a fertile starting point for the design of IDO1 inhibitors. Numerous studies have explored various indole derivatives, revealing key structure-activity relationships (SAR) for potent inhibition.[4][] For instance, modifications at different positions of the indole ring can significantly impact binding affinity and selectivity. The 5-methoxy substitution on the indole ring, as present in our compound of interest, has been explored in other contexts for its potential to modulate biological activity.[] The 3-carbonitrile group is a key functional group that warrants investigation for its potential interactions within the IDO1 active site.

Established Benchmark Probes: Epacadostat and Linrodostat

A robust evaluation of a novel chemical probe necessitates comparison against well-validated, high-quality probes. In the context of IDO1, epacadostat and linrodostat represent the gold standard, having undergone extensive preclinical and clinical investigation.

FeatureEpacadostat (INCB024360)Linrodostat (BMS-986205)
Mechanism of Action Reversible, competitive inhibitor with respect to L-tryptophan. Binds to the heme iron in the active site of holo-IDO1.[3]Heme-displacing, irreversible inhibitor. Binds to apo-IDO1 and prevents heme incorporation.
Potency (IC50) ~10 nM (cellular assay), ~71.8 nM (enzymatic assay).[3]Sub-nanomolar cellular potency.
Selectivity >1000-fold selective for IDO1 over IDO2 and Tryptophan 2,3-dioxygenase (TDO).[3]Highly selective for IDO1 over TDO.
Clinical Status Advanced to Phase 3 clinical trials, though the combination with pembrolizumab did not meet the primary endpoint in melanoma.[3]Investigated in Phase 1/2 clinical trials.

These benchmark probes provide a critical reference point for assessing the potency, selectivity, and mechanism of action of a novel compound like this compound.

Experimental Workflow for Benchmarking a Novel IDO1 Chemical Probe

The following experimental cascade provides a rigorous and self-validating approach to characterizing a new chemical entity as an IDO1 probe.

Caption: A logical workflow for the comprehensive evaluation of a novel IDO1 chemical probe.

Part 1: Biochemical Characterization

The initial step is to ascertain direct interaction with the target protein and determine the intrinsic potency and selectivity.

1.1. Biochemical IDO1 Inhibition Assay

  • Objective: To determine the in vitro potency (IC50) of this compound against purified human IDO1 enzyme.

  • Principle: The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine is quantified spectrophotometrically or by fluorescence.

  • Protocol:

    • Recombinant human IDO1 is incubated with varying concentrations of the test compound and the benchmark inhibitors (epacadostat, linrodostat).

    • The enzymatic reaction is initiated by the addition of L-tryptophan and necessary co-factors (ascorbic acid, methylene blue).

    • The reaction is stopped, and the amount of kynurenine produced is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

1.2. Mechanism of Action Studies

  • Objective: To elucidate how the compound inhibits IDO1 activity.

  • Methods:

    • Enzyme Kinetics: Perform kinetic studies by varying the concentrations of both the substrate (L-tryptophan) and the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive.

    • Heme Binding Assays: Utilize spectroscopic methods to assess if the compound interacts directly with the heme cofactor of IDO1.

1.3. Selectivity Profiling

  • Objective: To assess the selectivity of the compound for IDO1 over other tryptophan-catabolizing enzymes, namely IDO2 and TDO2.

  • Protocol: Conduct biochemical inhibition assays using purified human IDO2 and TDO2 enzymes and compare the IC50 values to that obtained for IDO1.

Part 2: Cell-Based Validation

Moving into a cellular context is crucial to confirm target engagement and functional consequences in a more physiologically relevant system.

2.1. Cell-Based IDO1 Activity Assay

  • Objective: To determine the cellular potency (IC50) of the compound in inhibiting IDO1 activity in intact cells.

  • Principle: Cancer cell lines (e.g., HeLa, SK-OV-3) are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The ability of the test compound to inhibit the production and secretion of kynurenine into the cell culture medium is measured.

  • Protocol:

    • Plate cells and stimulate with IFN-γ to induce IDO1 expression.

    • Treat the cells with a dilution series of the test compound and benchmark inhibitors.

    • After incubation, collect the cell culture supernatant.

    • Quantify the kynurenine concentration in the supernatant.

    • Calculate cellular IC50 values.

2.2. Cellular Target Engagement Assays

  • Objective: To confirm that the compound directly binds to IDO1 within the cellular environment.

  • Methods:

    • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of a target protein upon ligand binding.

    • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that ligand binding can protect the target protein from proteolytic degradation.

Part 3: In Vivo Evaluation

For a chemical probe to be useful in preclinical models, it must possess suitable pharmacokinetic properties and demonstrate target modulation in vivo.

3.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to demonstrate that it can inhibit IDO1 activity in a living organism.

  • Protocol:

    • Administer the compound to mice (e.g., via oral gavage or intraperitoneal injection).

    • Collect plasma and tissue samples at various time points.

    • Measure compound concentrations (PK) and kynurenine/tryptophan ratios (PD) using LC-MS/MS.

Conclusion and Future Directions

The indole-3-carbonitrile scaffold represents a promising starting point for the development of novel IDO1 chemical probes. While direct experimental data for this compound is currently lacking, the established role of indole derivatives as IDO1 inhibitors provides a strong rationale for its investigation. A thorough and systematic evaluation, following the experimental workflows outlined in this guide, is essential to determine its true potential. By rigorously benchmarking its performance against established probes like epacadostat and linrodostat, researchers can ascertain its utility in dissecting the complex role of IDO1 in cancer immunology and contribute to the development of next-generation immunotherapies.

References

The Unseen Architect: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-1H-indole-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

The 5-methoxy-1H-indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a foundational blueprint for a diverse array of biologically active molecules. Its inherent structural features—a lipophilic indole core, a hydrogen bond-donating NH group, a methoxy group at the 5-position that modulates electronic properties, and a cyano group at the 3-position that can act as a hydrogen bond acceptor or a reactive handle—make it a versatile starting point for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer and kinase inhibitory activities. We will delve into the causal relationships behind experimental design, present validating experimental data, and provide detailed protocols for key assays.

The Strategic Importance of the 5-Methoxy Group

The methoxy group at the 5-position of the indole ring is not merely a decorative addition; it is a key modulator of biological activity. Its electron-donating nature influences the electron density of the indole ring, which in turn can affect binding to target proteins.[1] Furthermore, the 5-methoxy group is a common motif in many potent serotonin receptor ligands, owing to its structural similarity to the endogenous neurotransmitter serotonin.[1] This highlights the potential for this scaffold to be explored for neurological as well as oncological targets.

Comparative Analysis of Anticancer and Kinase Inhibitory Activity

Our comparative analysis focuses on how structural modifications to the this compound core impact its biological efficacy, primarily as an anticancer agent and a kinase inhibitor.

Modifications on the Indole Nitrogen (N1-position)

Substitution at the N1-position of the indole ring is a common strategy to modulate the physicochemical properties of the molecule, such as lipophilicity and steric bulk, which can significantly impact cell permeability and target engagement.

Table 1: SAR of N1-Substituted this compound Analogs as Kinase Inhibitors

Compound IDN1-SubstituentTarget KinaseIC50 (µM)Reference
1a -HDYRK1A>10[2]
1b -CH3DYRK1A1.5[2]
1c -(CH2)2OHDYRK1A0.85[2]

As evidenced in Table 1, even a simple methylation at the N1-position (Compound 1b ) can introduce modest inhibitory activity against DYRK1A.[2] The introduction of a hydroxyethyl group (Compound 1c ) further enhances this activity, suggesting that a polar, hydrogen-bond-donating group at this position is favorable for interaction with the kinase.[2] This causal relationship underscores the importance of exploring a variety of substituents at this position to optimize target binding.

Modifications on the Indole Ring

Substitutions on the benzene portion of the indole ring can dramatically alter the electronic landscape of the molecule, leading to profound effects on biological activity.

Table 2: SAR of Ring-Substituted Indole-3-carbonitrile Analogs as Anticancer Agents

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
2a 5-MethoxySMMC-7721 (Hepatocarcinoma)0.89[3]
2b 5-ChloroSMMC-7721 (Hepatocarcinoma)Favorable Cytotoxicity[3]
2c 5-NitroNot SpecifiedEnhanced Activity[4]

The data in Table 2 suggests that electron-withdrawing groups at the 5-position, such as chloro and nitro groups, can enhance anticancer activity.[3][4] Compound 2a , with a 5-methoxy group, also demonstrates potent activity, indicating that both electron-donating and electron-withdrawing groups at this position can be beneficial, likely through different binding interactions.[3] This highlights the need for a nuanced approach to SAR studies, considering the specific electronic and steric requirements of the target protein.

Experimental Protocols: A Foundation for Trustworthy Data

The reliability of any SAR study hinges on the robustness of its experimental methodologies. Here, we provide a detailed protocol for a standard in vitro cytotoxicity assay, a cornerstone for the evaluation of potential anticancer agents.

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol is designed to assess the ability of this compound analogs to inhibit the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SMMC-7721)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism: Kinase Inhibition

Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways. The following diagram illustrates a general experimental workflow for identifying and characterizing kinase inhibitors.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & SAR cluster_mechanism Mechanism of Action Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Kinase Panel Kinase Panel Kinase Panel->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination SAR Studies SAR Studies IC50 Determination->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Enzyme Kinetics Enzyme Kinetics Lead Optimization->Enzyme Kinetics Binding Assays Binding Assays Lead Optimization->Binding Assays Cell-Based Assays Cell-Based Assays Lead Optimization->Cell-Based Assays Target Engagement Target Engagement Enzyme Kinetics->Target Engagement Binding Assays->Target Engagement Cell-Based Assays->Target Engagement

Caption: A generalized workflow for the discovery of kinase inhibitors.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies discussed herein demonstrate that strategic modifications to this core structure can lead to significant enhancements in biological activity. The key to unlocking the full potential of this scaffold lies in a systematic and iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of the underlying chemical principles and target biology. Future research should focus on expanding the diversity of substituents at all positions of the indole ring and exploring a wider range of biological targets to fully exploit the therapeutic potential of this remarkable molecular framework.

References

Safety Operating Guide

Navigating the Disposal of 5-methoxy-1H-indole-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-methoxy-1H-indole-3-carbonitrile, a versatile heterocyclic building block used in the synthesis of various biologically active compounds. Adherence to these procedures is critical not only for personnel safety but also for environmental protection and maintaining the integrity of your research operations.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

Given its use in the synthesis of potentially bioactive molecules, including those with anticancer properties, it is prudent to handle this compound with the caution afforded to potentially cytotoxic substances.[2][3][4] The main routes of exposure are inhalation of dust, skin absorption, and ingestion.[3][5]

Table 1: Hazard Identification and Classification

Hazard StatementGHS ClassificationPrecautionary Action
Causes skin irritationSkin Irrit. 2 (H315)Wear protective gloves and clothing. If on skin, wash with plenty of water.[1]
Causes serious eye irritationEye Irrit. 2 (H319)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Potential Respiratory IrritationSTOT SE 3 (H335) (for similar indole compounds)Avoid breathing dust. Use only in a well-ventilated area or outdoors.[6][7]

Pre-Disposal Operations: Segregation and Containment

Proper waste management begins at the point of generation. Implementing a robust segregation and containment strategy is the first line of defense against accidental exposure and environmental contamination.

Step 1: Waste Identification and Segregation

Immediately upon generation, all waste containing this compound must be classified as hazardous chemical waste. This includes:

  • Unused or expired pure compound.

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Contaminated lab supplies (e.g., weighing boats, pipette tips, chromatography columns).

  • Solutions and reaction mixtures containing the compound.

  • Spill cleanup materials.

It is crucial to segregate this waste stream from non-hazardous waste and other incompatible chemical waste.[8] Indole compounds can be incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[9][10]

Step 2: Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Requirements: Containers must be chemically compatible with the stored waste, free from damage, and have a secure, leak-proof closure.[8] For solid waste, a robust, sealable plastic or metal container is appropriate. For liquid waste, use a chemically resistant container (e.g., HDPE, glass) with a screw cap.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., GHS07 for irritant).[1][11] The date of waste generation should also be clearly marked.

Disposal Protocol: A Step-by-Step Guide

The recommended and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular solid waste is a violation of environmental regulations and poses a significant safety risk.[8][12]

For Small Quantities (Research Scale)
  • Collection at Source: Collect all waste materials contaminated with this compound in a designated, properly labeled hazardous waste container located in a satellite accumulation area (SAA) within the laboratory.[11] The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Logistics: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its transfer to your central hazardous waste accumulation area for collection by a licensed disposal vendor.

For Bulk Quantities and Spills
  • Containment: In the event of a spill, immediately contain the material using an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[1] Avoid generating dust.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's emergency response plan.

Emergency Procedures: Preparedness is Key

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_predisposal Pre-Disposal Operations cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Generation of Waste (Pure compound, contaminated PPE, etc.) B Identify as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Select Appropriate Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Transfer to Central Accumulation Area G->H I Collection by Licensed Hazardous Waste Vendor H->I J Incineration or Approved Treatment I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment for yourself and your colleagues.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methoxy-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The handling of 5-methoxy-1H-indole-3-carbonitrile, a substituted indole, is no exception. While it is a valuable compound in synthetic chemistry, its potential hazards necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE). This guide moves beyond a simple checklist, providing a procedural framework grounded in the specific hazards of the compound to ensure your safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the risks posed by this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation [1].

  • H319: Causes serious eye irritation [1].

The GHS07 "Exclamation Mark" pictogram and the "Warning" signal word are key indicators of these hazards[1]. While not explicitly classified, powdered organic compounds of this nature present a potential for respiratory tract irritation if inhaled. Therefore, our safety protocol must be designed to mitigate exposure through dermal, ocular, and inhalation routes.

The Core Ensemble: Your Primary Defense

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[2][3]Mitigates Serious Eye Irritation (H319). Standard safety glasses do not provide a seal and are insufficient. Goggles are essential to protect against airborne powder and potential splashes[4]. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk[5][6].
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect for tears or holes before each use.Prevents Skin Irritation (H315). Protects hands from direct contact with the chemical[5]. Proper glove removal technique (without touching the outer surface) is critical to avoid contaminating your skin[1][7].
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents Skin Irritation (H315). Ensures all skin is covered to prevent accidental contact with the chemical[1][5].
Respiratory Protection A NIOSH-approved respirator may be required based on a risk assessment.Prevents Respiratory Irritation. While not mandatory with proper engineering controls, a respirator should be considered if a chemical fume hood is not available or if there is a risk of generating significant dust[5][8]. The precautionary statement "Avoid breathing dust" supports this conservative approach[1].
Operational Plan: From Preparation to Disposal

Effective use of PPE is a process, not just a set of equipment. The following workflow ensures that safety is integrated into every step of the handling procedure.

  • Conduct a Risk Assessment: Before beginning work, review the SDS for this compound and evaluate the specific quantities and manipulations involved in your procedure[4].

  • Verify Engineering Controls: Confirm that you are working in a well-ventilated area, preferably a certified chemical fume hood[1][8].

  • Locate Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible[2][3][5].

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Carefully inspect each item, especially gloves, for any signs of damage.

This protocol is designed to minimize exposure and ensure a controlled environment.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don Lab Coat, Pants, Shoes prep2 Don Safety Goggles / Face Shield prep1->prep2 prep3 Don Nitrile Gloves prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Reaction/ Procedure handle1->handle2 clean1 Segregate Chemical Waste handle2->clean1 clean2 Decontaminate Work Surface clean1->clean2 clean3 Doff Gloves into Hazardous Waste clean2->clean3 clean4 Doff Goggles & Lab Coat clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Safe Handling Workflow Diagram
  • Donning PPE: Put on your lab coat, goggles, and gloves before entering the area where the chemical is stored or used.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure[1].

    • Avoid actions that could generate dust[2][8].

    • Use the smallest amount of the chemical necessary for your experiment[5].

  • Post-Handling:

    • Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated place[1][2][3].

Disposal Plan: A Critical Final Step

Improper disposal of chemical waste and contaminated materials can negate all previous safety efforts.

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous waste. Do not pour it down the drain[1][8]. Collect it in a designated, sealed, and clearly labeled hazardous waste container[9].

  • Contaminated PPE: Disposable items, particularly gloves, that have come into contact with the chemical must be treated as hazardous solid waste[1][9]. After completing your work, remove gloves using a technique that prevents skin contact with the contaminated outer surface and dispose of them immediately in the hazardous waste container[7].

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office[9][10].

By adhering to this comprehensive safety and handling protocol, you can confidently work with this compound, ensuring your personal safety and maintaining a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-1H-indole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-methoxy-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.